beta-D-galactose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-FPRJBGLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015884 | |
| Record name | beta-D-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-D-Galactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7296-64-2 | |
| Record name | β-D-Galactopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Galactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Galactopyranose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6K52J67A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-D-Galactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolism and Catabolism of Beta D Galactose
The Leloir Pathway: Primary Metabolic Route
The Leloir pathway consists of four main enzymatic steps: mutarotation, phosphorylation, uridylyltransfer, and epimerization. eyewiki.orgwikipedia.org This pathway is crucial for the proper utilization of galactose and defects in the enzymes involved can lead to galactosemia, a group of genetic disorders characterized by the accumulation of galactose and its metabolites. eyewiki.orgwikipedia.org
Initial Mutarotation of Beta-D-Galactose to Alpha-D-Galactose
When this compound is dissolved in water, it undergoes a process called mutarotation, which is the interconversion between the alpha (α) and beta (β) anomeric forms. pearson.compearson.com This reversible process establishes an equilibrium between this compound and alpha-D-galactose, as well as a minor acyclic aldehyde form. byjus.com While both anomers exist in solution, the Leloir pathway specifically utilizes the alpha-D-galactose anomer. eyewiki.orgwikipedia.org
Research indicates that in D-galactose, the β-anomer is energetically more stable than the α-anomer at 25°C, with a difference of 1,300±50 J mol⁻¹. oup.com The equilibrium mixture of D-galactose in water typically contains an α:β ratio of approximately 28.0:72.0, resulting in a specific rotation of +80.2°. pearson.compearson.com
Role of Galactose Mutarotase (B13386317) (GALM)
The enzyme galactose mutarotase (GALM), also known as aldose 1-epimerase, catalyzes the reversible interconversion between the alpha and beta anomers of galactose. eyewiki.orgwikipedia.orguniprot.org This enzymatic activity is the first step of the Leloir pathway and is essential for providing a sufficient supply of alpha-D-galactose for the subsequent steps. eyewiki.orgwikipedia.orguniprot.org Human GALM is a protein composed of 342 amino acids. researchgate.net Studies on GALM from Lactococcus lactis have shown that specific amino acid residues, such as Glu 304 and His 170, are critically involved in the active site and function in an acid/base mechanism to facilitate the mutarotation. wikipedia.orgresearchgate.netnih.gov Glu 304 (equivalent to Glu 307 in human GALM) acts as a Brønsted-Lowry base, abstracting a proton from the C-1 hydroxyl group, while His 170 (equivalent to His 176 in human GALM) acts as a Brønsted-Lowry acid, protonating the ring oxygen. wikipedia.orgresearchgate.netnih.gov
Phosphorylation of Alpha-D-Galactose
Following mutarotation, the alpha-D-galactose is phosphorylated. eyewiki.orgwikipedia.org This is the second committed step of the Leloir pathway. nih.gov
Galactokinase (GALK/GALK1) Activity and Galactose-1-Phosphate Formation
Galactokinase (GALK), specifically GALK1 in humans, is the enzyme responsible for catalyzing the phosphorylation of alpha-D-galactose to galactose-1-phosphate. eyewiki.orgwikipedia.orgnih.govwikipedia.org This reaction is ATP-dependent, meaning it requires the hydrolysis of ATP to provide the necessary energy and the phosphate (B84403) group. nih.govwikipedia.org The enzyme transfers a phosphate group to the C-1 hydroxyl position of alpha-D-galactose, forming galactose-1-phosphate. wikipedia.org
Human galactokinase 1 is a member of the GHMP kinase superfamily. wikipedia.orgacs.org Structural studies of galactokinase from Lactococcus lactis have revealed its three-dimensional structure, showing an N-terminal domain with a five-stranded mixed beta-sheet and a C-terminal domain dominated by two four-stranded anti-parallel beta-sheets. nih.gov The active site, where galactose and ATP bind, is located in a cleft between these two domains. nih.gov Key amino acid residues, such as Asp-186 and Arg-37 in human galactokinase, are involved in the catalytic mechanism, with Asp-186 abstracting a proton from the C1-OH of alpha-D-galactose and Arg-37 stabilizing the anionic form of Asp-186. wikipedia.org Mutations in the GALK1 gene can lead to galactokinase deficiency (Type II galactosemia), an autosomal recessive disorder characterized by the accumulation of galactose and galactitol, primarily resulting in cataract formation. nih.govwikipedia.org
Uridylyltransfer of Galactose-1-Phosphate
The third step in the Leloir pathway involves the transfer of a uridylyl group. eyewiki.orgwikipedia.org
Formation of UDP-Galactose and Glucose-1-Phosphate
Following the initial steps of the Leloir pathway, where this compound is converted to alpha-D-galactose by galactose mutarotase and then phosphorylated to galactose-1-phosphate by galactokinase (GALK), the enzyme galactose-1-phosphate uridylyltransferase (GALT) plays a central role. wikipedia.orgwikipedia.orgwikipedia.orgthemedicalbiochemistrypage.orgmpg.decharchem.orgnih.govmetabolomicsworkbench.orgeyewiki.org GALT catalyzes a crucial reaction involving galactose-1-phosphate and uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). In this reaction, the uridyl monophosphate (UMP) group from UDP-glucose is transferred to galactose-1-phosphate, resulting in the formation of UDP-galactose and glucose-1-phosphate. wikipedia.orgwikipedia.orgwikipedia.orgthemedicalbiochemistrypage.orgmpg.decharchem.orgnih.govmetabolomicsworkbench.orgfishersci.cawikipedia.orguni.luguidetomalariapharmacology.org This enzymatic step is particularly significant as it effectively converts galactose-1-phosphate into glucose-1-phosphate, linking galactose metabolism to glucose metabolic pathways. wikipedia.orgthemedicalbiochemistrypage.orgmpg.de
The reaction catalyzed by GALT can be summarized as follows:
| Reactant 1 | Reactant 2 | Enzyme | Product 1 | Product 2 |
| Galactose-1-phosphate | UDP-Glucose | GALT | UDP-Galactose | Glucose-1-Phosphate |
This reaction is essential for the efficient processing of galactose. Deficiencies in GALT activity lead to the accumulation of galactose-1-phosphate, a hallmark of classic galactosemia. themedicalbiochemistrypage.orgguidetopharmacology.org
Interconversion of UDP-Hexoses
A key aspect of galactose metabolism via the Leloir pathway is the interconversion between UDP-galactose and UDP-glucose. This reversible reaction is catalyzed by the enzyme UDP-galactose 4-epimerase (GALE). wikipedia.orgwikipedia.orgwikipedia.orgthemedicalbiochemistrypage.orgmpg.demetabolomicsworkbench.orgfishersci.cauni.lufishersci.seflybase.org GALE is a homodimeric enzyme that utilizes NAD+ as a cofactor to facilitate the epimerization at the 4' position of the hexose (B10828440) sugar attached to UDP. fishersci.cafishersci.se This interconversion is vital for maintaining the balance between UDP-galactose and UDP-glucose pools within the cell.
UDP-Galactose 4-Epimerase (GALE) Function
UDP-galactose 4-epimerase (GALE) catalyzes the reversible reaction: UDP-galactose <=> UDP-glucose. fishersci.cafishersci.se This enzymatic activity is the final step of the Leloir pathway. fishersci.ca GALE's function is not limited to galactose metabolism; in humans, it also catalyzes the reversible epimerization of UDP-N-acetylgalactosamine to UDP-N-acetylglucosamine. wikipedia.orgmetabolomicsworkbench.orgfishersci.cafishersci.seflybase.org These UDP-linked sugars are crucial substrates for the biosynthesis of various glycoconjugates, including glycoproteins and glycolipids. themedicalbiochemistrypage.orgnih.govmetabolomicsworkbench.orgfishersci.cafishersci.seflybase.org The ability of GALE to interconvert these UDP-hexoses ensures that the cell has an adequate supply of both UDP-galactose and UDP-glucose, which are required for different metabolic and biosynthetic processes. fishersci.se
The epimerization reaction involves the oxidation of the hydroxyl group at the 4' carbon, followed by a rotation of the sugar moiety and subsequent reduction. fishersci.ca This process effectively inverts the stereochemistry at the 4' position. fishersci.ca
Recycling of UDP-Galactose to UDP-Glucose
The reaction catalyzed by GALT produces UDP-galactose. wikipedia.orgwikipedia.orgwikipedia.orgthemedicalbiochemistrypage.orgmpg.decharchem.orgnih.govmetabolomicsworkbench.orgfishersci.cauni.luguidetomalariapharmacology.org For the Leloir pathway to continue processing galactose, the UDP-glucose consumed by GALT needs to be regenerated. This regeneration is achieved through the action of GALE, which converts UDP-galactose back into UDP-glucose. themedicalbiochemistrypage.orgfishersci.ca This recycling mechanism ensures that the limited pool of UDP-glucose is continuously available to support the GALT reaction as long as galactose and ATP are available. fishersci.ca The reversible nature of the GALE reaction allows the cell to adjust the ratio of UDP-galactose to UDP-glucose based on metabolic needs. fishersci.cafishersci.se
The recycling step can be represented as:
| Reactant | Enzyme | Product |
| UDP-Galactose | GALE | UDP-Glucose |
This recycling is critical for the efficient catabolism of galactose through the Leloir pathway. fishersci.ca
Downstream Integration of Glucose-1-Phosphate into Central Metabolic Pathways
The glucose-1-phosphate produced by the GALT-catalyzed reaction is a key intermediate that connects galactose metabolism to the broader network of carbohydrate metabolism. wikipedia.orgthemedicalbiochemistrypage.orgmpg.defishersci.ca Glucose-1-phosphate can be readily converted to glucose-6-phosphate by the enzyme phosphoglucomutase (PGM). wikipedia.orgwikipedia.orgmpg.denih.govfishersci.campg.de
The reaction is:
| Reactant | Enzyme | Product |
| Glucose-1-Phosphate | PGM | Glucose-6-Phosphate |
Glucose-6-phosphate is a central metabolite with multiple fates. It can enter glycolysis to generate ATP and pyruvate, providing energy for the cell. themedicalbiochemistrypage.orgfishersci.campg.dewikipedia.org Alternatively, glucose-6-phosphate can be directed towards glycogen (B147801) synthesis for glucose storage, particularly in the liver and muscles. wikipedia.orgwikipedia.orgmpg.defishersci.ca It can also enter the pentose (B10789219) phosphate pathway, which produces NADPH and precursors for nucleotide synthesis. nih.govfishersci.ca Thus, the conversion of galactose to glucose-1-phosphate and subsequently to glucose-6-phosphate allows the carbon atoms from galactose to be utilized for energy production, storage, and biosynthesis. mpg.defishersci.ca
Alternative and Minor Metabolic Pathways of this compound
While the Leloir pathway is the primary route for galactose metabolism, particularly in humans, alternative or minor pathways exist that can process galactose. wikipedia.orgwikipedia.orgnih.gov These pathways may become more significant when the Leloir pathway is impaired, such as in cases of galactosemia. wikipedia.orgeyewiki.org
One such alternative pathway involves the reduction of galactose to galactitol by the enzyme aldose reductase. wikipedia.orgwikipedia.orgeyewiki.org This reaction utilizes NADPH as a cofactor. wikipedia.org
Another minor pathway mentioned involves the conversion of galactose to UDP-glucose through the sequential action of GALK, UDP-glucose pyrophosphorylase 2 (UGP2), and GALE. wikipedia.orgwikipedia.org
De Ley Doudoroff Pathway
The De Ley Doudoroff pathway is an alternative route for carbohydrate metabolism, primarily studied in certain prokaryotes. While some sources mention its existence as an alternative pathway for galactose metabolism in humans or other species nih.govwikipedia.org, detailed steps for the metabolism of this compound specifically through this pathway in a general biological context are not extensively described in the provided search results. Information suggests that in some organisms, D-galactonate can be dehydrated to 2-keto-3-deoxy-D-galactonate [PubChem 1], which is an intermediate in the De Ley Doudoroff pathway [PubChem 47]. However, a comprehensive description of this compound catabolism solely via the De Ley Doudoroff pathway in a widely applicable biological system is not available from the provided search snippets.
Polyol Pathway and Galactitol Biosynthesis
The polyol pathway represents an alternative route for galactose metabolism that is particularly active when intracellular galactose concentrations are elevated mdpi.comminams.edu.pk. This pathway involves the reduction of galactose to its corresponding sugar alcohol, galactitol mdpi.comnih.gov. The initial and rate-limiting enzyme in this pathway is aldose reductase (AKR1B1), which utilizes NADPH as a cofactor to catalyze the conversion of galactose to galactitol nih.govresearchgate.netresearchgate.net.
The reaction catalyzed by aldose reductase is:
D-galactose + NADPH + H⁺ → Galactitol + NADP⁺
Unlike sorbitol, which is the product of glucose reduction by aldose reductase and can be further metabolized to fructose (B13574) by sorbitol dehydrogenase, galactitol is not efficiently metabolized in human tissues nih.govresearchgate.net. This lack of further metabolism leads to the intracellular accumulation of galactitol, especially in conditions of high galactose availability mdpi.comnih.govminams.edu.pk. The accumulation of galactitol can contribute to osmotic stress within cells minams.edu.pkresearchgate.net.
Research findings indicate that aldose reductase has a broad specificity for monosaccharides, including both glucose and galactose nih.govresearchgate.net. While its physiological role may involve the reduction of various aldehydes, it effectively converts excess glucose to sorbitol and excess galactose to galactitol minams.edu.pkresearchgate.netavehjournal.org. Studies have shown the presence and activity of aldose reductase in various human tissues, including the lens of the eye, where galactitol accumulation is implicated in cataract formation in galactosemia mdpi.comminams.edu.pkavehjournal.org.
Here is a summary of the key enzyme and substrate/product in the polyol pathway for galactitol biosynthesis:
| Enzyme | Substrate | Product | Cofactor |
| Aldose Reductase | D-galactose | Galactitol | NADPH |
D-Galactonate Pathway
Another alternative metabolic route for galactose is the D-galactonate pathway, which involves the oxidation of galactose to D-galactonate scielo.brnih.gov. This pathway is thought to be initiated by a NAD⁺-dependent galactose dehydrogenase, which converts galactose to galactonolactone (B1212098) nih.gov. The resulting galactonolactone can then be spontaneously or enzymatically converted to D-galactonate mdpi.comnih.gov.
The initial step in the D-galactonate pathway is:
D-galactose + NAD⁺ → D-galactonolactone + NADH + H⁺
Subsequently, galactonolactone is converted to D-galactonate.
D-galactonolactone → D-galactonate
While the D-galactonate pathway is considered an alternative route, particularly relevant when the primary Leloir pathway is deficient, its activity and significance in human metabolism are still areas of research scielo.brmdpi.comnih.gov. In some microorganisms, D-galactonate can be further metabolized. For instance, in Aspergillus terreus and Mycobacterium species, enzymes like D-galactonate dehydratase and 2-keto-3-deoxy-D-galactonate aldolase (B8822740) are involved in the catabolism of D-galactonate nih.govnih.govresearchgate.net. Studies in Escherichia coli have also described a D-galactonate metabolic pathway involving enzymes such as D-galactonate dehydratase, 2-dehydro-3-deoxygalactonate kinase, and 2-dehydro-3-deoxygalactonate 6-phosphate aldolase asm.org.
In humans, D-galactonate has been detected in biological fluids, and its levels can be elevated in individuals with galactosemia ru.nl. While D-galactonate can be excreted in urine, it has also been suggested that it can be further metabolized, potentially entering the pentose phosphate pathway mdpi.comru.nl. This further metabolism may involve conversion to β-keto-D-galactonate, followed by decarboxylation to D-xylulose mdpi.comnih.govru.nl.
Key enzymes potentially involved in the D-galactonate pathway and further metabolism include:
| Enzyme | Substrate | Product(s) | Cofactor (if applicable) | Organism (Examples from research) |
| Galactose Dehydrogenase | D-galactose | D-galactonolactone | NAD⁺ | Suggested in humans, found in bacteria scielo.brmdpi.comnih.govresearchgate.net |
| Galactonolactonease (putative) | D-galactonolactone | D-galactonate | Not specified | Suggested in humans mdpi.comnih.gov |
| D-galactonate dehydratase | D-galactonate | 2-keto-3-deoxy-D-galactonate | Mg²⁺ (in A. terreus) nih.gov | Fungi, Bacteria nih.govnih.govresearchgate.netasm.org |
| 2-keto-3-deoxy-D-galactonate aldolase | 2-keto-3-deoxy-D-galactonate | Pyruvate and Glyceraldehyde (in A. terreus) nih.gov | Not specified | Fungi, Bacteria nih.govnih.govresearchgate.netasm.org |
| β-L-hydroxy acid dehydrogenase (putative) | D-galactonate | β-keto-D-galactonate | NAD(P)H (in some pathways) | Suggested in humans ru.nl |
The precise details and the full enzymatic machinery of the D-galactonate pathway and its subsequent metabolism in humans are still under investigation.
Enzymology of Beta D Galactose Processing
Characterization of Leloir Pathway Enzymes
The Leloir pathway involves four key enzymes that work sequentially to convert beta-D-galactose to UDP-glucose. While the outline focuses on three core enzymes, it's important to note that galactose mutarotase (B13386317) plays an initial, crucial role by converting this compound to its alpha anomer, the substrate for the subsequent step. wikipedia.orgresearchgate.netbiologynotesonline.com
Galactose Mutarotase (GALM): Specificity and Catalytic Activity
Galactose mutarotase (GALM) catalyzes the interconversion between the alpha and beta anomers of D-galactose. This mutarotation is essential because galactokinase, the next enzyme in the pathway, specifically acts on alpha-D-galactose. wikipedia.orgresearchgate.netbiologynotesonline.com Human GALM is a monomeric enzyme predominantly composed of beta-sheets. researchgate.netsci-hub.se
The catalytic mechanism of GALM involves acid/base catalysis facilitated by specific amino acid residues, notably a histidine and a glutamate (B1630785) residue. researchgate.netsci-hub.se These residues, identified as His 104 and Glu 309 in Escherichia coli and His 176 and Glu 307 in human GALM, work together to open the pyranose ring of D-galactose, allowing for the free rotation around the C1-C2 bond and subsequent re-closure to form the alternate anomer. researchgate.netsci-hub.senih.gov
Research indicates that human GALM exhibits a four-fold preference for galactose over glucose based on the specificity constant (kcat/KM). sci-hub.se Studies on E. coli GALM have investigated the pH dependence of its kinetic parameters for the mutarotation of alpha-D-glucose and alpha-D-galactose. At pH 7.0 and 27°C, the kcat and kcat/Km values for alpha-D-galactose were 1.84 x 10⁴ s⁻¹ and 4.6 x 10⁶ M⁻¹ s⁻¹, respectively. nih.gov
Mutagenesis studies have highlighted the importance of the catalytic histidine and glutamate residues. For instance, mutations at His 104 and His 175 in E. coli GALM significantly impair catalytic activity. acs.org
Galactokinase (GALK): ATP-Dependent Phosphorylation
Galactokinase (GALK) catalyzes the first committed step of the Leloir pathway: the ATP-dependent phosphorylation of alpha-D-galactose at the C1 hydroxyl group to produce galactose-1-phosphate (Gal-1-P). researchgate.netpatsnap.comacs.orgnih.govresearchgate.net This reaction requires magnesium ions (Mg²⁺) as a cofactor for ATP binding and activity. acs.org
GALK belongs to the GHMP kinase family. acs.orgnih.govacs.orgwpmucdn.com The crystal structure of human GALK1 in complex with galactose and a nonhydrolyzable ATP analogue suggests an ordered kinetic mechanism where ATP binding stabilizes active site loops to facilitate galactose binding. acs.org
The phosphorylation mechanism involves the transfer of the gamma-phosphate group from ATP to the C1 hydroxyl of galactose. wpmucdn.com Quantum mechanics/molecular mechanics studies on human galactokinase suggest a direct phosphorylation mechanism. acs.org Specific residues, such as a conserved glutamate (Glu174) and arginine (Arg228) in human GALK, play roles in positioning ATP and stabilizing the negative charge during the reaction. acs.org
Deficiencies in GALK activity lead to Type II galactosemia, characterized by the accumulation of galactose and galactitol, which can result in cataracts. nih.govwpmucdn.com Research into GALK inhibitors is ongoing as a potential therapeutic strategy for more severe forms of galactosemia. acs.orgresearchgate.net
Galactose-1-Phosphate Uridylyltransferase (GALT): UMP Transfer Mechanism
Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the second step of the Leloir pathway, converting galactose-1-phosphate and UDP-glucose into glucose-1-phosphate and UDP-galactose. patsnap.comliberty.eduwikidoc.orgwikipedia.orgiiarjournals.org This reaction is a key regulatory point in the pathway.
GALT functions via a double-displacement mechanism, also described as ping-pong bi-bi kinetics. liberty.eduwikidoc.orgwikipedia.org The mechanism involves the formation of a covalent uridylyl-enzyme intermediate. liberty.eduwikidoc.orgwikipedia.orgnih.govthesgc.org In the first half-reaction, a UMP group is transferred from UDP-glucose to a histidine residue in the enzyme's active site (His166 in E. coli and His186 in human GALT), releasing glucose-1-phosphate. liberty.eduwikidoc.orgwikipedia.orgnih.govthesgc.org In the second half-reaction, the galactose-1-phosphate substrate binds to the uridylylated enzyme, and the UMP group is transferred to galactose-1-phosphate, forming UDP-galactose and regenerating the free enzyme. liberty.eduwikidoc.orgwikipedia.org
The His166 residue in E. coli GALT acts as a potent nucleophile to facilitate the transfer of the nucleotide. wikidoc.orgwikipedia.orgnih.gov Structural studies and mutagenesis have confirmed the role of this histidine. nih.govthesgc.org Other residues, such as Ser161 in E. coli GALT, are also important for proper substrate orientation and catalytic efficiency. nih.gov
GALT deficiency causes classic galactosemia (Type I galactosemia), a severe genetic disorder resulting in the accumulation of galactose-1-phosphate, which is toxic. patsnap.comliberty.eduwikidoc.orgwikipedia.orgthesgc.orgmdpi.com
UDP-Galactose 4-Epimerase (GALE): Epimerization Reaction
UDP-galactose 4-epimerase (GALE) catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. wikipedia.orgbiologynotesonline.compatsnap.comiiarjournals.orgwikipedia.orggenecards.orgfrontiersin.org This reaction is the final step of the Leloir pathway and is crucial for maintaining the balance between UDP-galactose and UDP-glucose, which are required for various biosynthetic pathways, including the synthesis of glycoproteins and glycolipids. biologynotesonline.compatsnap.comwikipedia.org
GALE is a homodimeric enzyme that tightly binds NAD⁺ as a cofactor. wikipedia.orgresearchgate.net The epimerization reaction proceeds via an oxidation-reduction mechanism involving NAD⁺. wikipedia.orgresearchgate.netnih.gov A conserved tyrosine residue in the active site abstracts a proton from the C4 hydroxyl group of the UDP-sugar. wikipedia.orgresearchgate.netresearchgate.net Concomitantly, a hydride is transferred from the C4 of the sugar to NAD⁺, forming NADH and a 4-ketopyranose intermediate. wikipedia.orgresearchgate.netresearchgate.netnih.gov The intermediate then rotates, and the hydride is transferred back from NADH to the opposite face of the C4, inverting the stereochemistry and producing the epimerized product. wikipedia.orgresearchgate.net
Human GALE can also catalyze the epimerization of UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine, highlighting its broader role in nucleotide sugar metabolism. wikipedia.orggenecards.org The active site of human GALE is larger than its E. coli counterpart, accommodating the N-acetyl group. genecards.orgnih.gov
Deficiency in GALE leads to Type III galactosemia, which can present with a range of symptoms depending on the severity of the enzyme deficiency. genecards.org
Glycoside Hydrolases Acting on this compound
Beyond the Leloir pathway, enzymes classified as glycoside hydrolases are involved in the breakdown of complex carbohydrates containing this compound residues.
Beta-Galactosidase (EC 3.2.1.23): Hydrolysis and Transgalactosylation Reactions
Beta-galactosidase (EC 3.2.1.23), also commonly known as lactase, catalyzes the hydrolysis of terminal non-reducing this compound residues in beta-D-galactosides. encyclopedia.pubwikipedia.orgjetir.orgscielo.br Its most well-known substrate is lactose (B1674315), which is hydrolyzed into glucose and galactose. encyclopedia.pubwikipedia.orgjetir.orgscielo.br
In addition to hydrolysis, beta-galactosidase can also catalyze transgalactosylation reactions. encyclopedia.pubwikipedia.orgjetir.orgscielo.br In these reactions, the enzyme transfers a galactose residue from a donor substrate (like lactose) to an acceptor molecule other than water, often another sugar. encyclopedia.pubwikipedia.orgscielo.brnih.gov This can lead to the synthesis of galactooligosaccharides (GOS), which are considered prebiotics. encyclopedia.pubjetir.orgscielo.br
The catalytic mechanism of beta-galactosidase involves an acid/base catalyst and a nucleophile within the active site. wikipedia.org The beta-glycosidic bond is cleaved, typically through a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, although a single-displacement mechanism is also possible depending on the specific beta-galactosidase. wikipedia.org
Beta-galactosidase exhibits high specificity for the galactose part of its substrates but lower specificity for the remainder, allowing it to act on various beta-galactosides. nih.gov The hydroxyl groups at the 2, 3, and 4 positions of the galactose residue are particularly important for enzyme activity. nih.gov
Research on beta-galactosidases from various sources, including fungi and bacteria, explores their optimal pH and temperature ranges for both hydrolysis and transgalactosylation activities, which can differ. jetir.orgscielo.br For instance, a study on beta-galactosidase from Penicillium simplicissimum found optimal pH ranges of 4.0-4.6 for hydrolysis and 6.0-7.0 for transgalactosylation, with optimal temperatures of 55-60°C for hydrolysis and 50°C for transgalactosylation. scielo.br
Beta-galactosidase activity is crucial for lactose digestion in humans, and deficiencies lead to lactose intolerance. encyclopedia.pubjetir.org The enzyme also has significant industrial applications, particularly in the production of lactose-free dairy products and galactooligosaccharides. encyclopedia.pubjetir.orgscielo.br
Enzymatic Activities and Optimal Conditions of Penicillium simplicissimum Beta-Galactosidase scielo.br
| Activity | Optimal pH Range | Optimal Temperature (°C) |
| Hydrolysis | 4.0-4.6 | 55-60 |
| Transgalactosylation | 6.0-7.0 | 50 |
Substrate Specificity and Catalytic Mechanisms of Beta-Galactosidases
Beta-galactosidases (EC 3.2.1.23) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of the terminal non-reducing β-D-galactose residues in β-D-galactosides wikipedia.org. This enzymatic activity involves the breaking of a β-glycosidic bond researchgate.netwikidoc.org. While their primary substrate is β-D-galactosides, these enzymes can also cleave other glycosidic linkages, including those with nitrogen, sulfur, and fluorine, albeit with significantly reduced catalytic efficiency nih.gov. The enzyme exhibits high specificity for the D-galactose moiety of its substrates, with the hydroxyl groups at the 2, 3, and 4 positions being particularly important for recognition and catalysis nih.gov.
The catalytic mechanism of beta-galactosidase typically involves a two-step process: galactosylation and degalactosylation wikidoc.orgnih.gov. In the first step, a nucleophilic residue within the enzyme's active site, such as Glu537 in E. coli LacZ beta-galactosidase, attacks the substrate, forming a covalent bond with the galactose molecule (galactosylation) nih.govnih.govebi.ac.uk. This step is often initiated by proton donation from another residue, like Glu461 nih.govnih.govebi.ac.uk. The second step, degalactosylation, involves the attack of water or an acceptor molecule on the enzyme-galactose intermediate, initiated by proton abstraction by a catalytic residue (e.g., Glu461), releasing the galactose or transferring it to an acceptor nih.govnih.govebi.ac.uk. Both steps proceed via oxocarbenium ion-like transition states nih.gov.
Beta-galactosidase can catalyze not only hydrolysis but also transgalactosylation reactions, where the galactose is transferred to an acceptor molecule other than water nih.gov. An important example is the transgalactosylation of lactose to allolactose, which acts as a natural inducer of the lac operon in E. coli nih.gov.
The active site of beta-galactosidase has been described as having "shallow" (nonproductive) and "deep" (productive) binding sites, influencing substrate binding and the subsequent catalytic reaction wikidoc.org. Substrates like ONPG (ortho-Nitrophenyl-β-galactoside), a synthetic chromogenic substrate used for detecting beta-galactosidase activity, mimic lactose and are hydrolyzed by the enzyme wikipedia.orgwikipedia.orgfishersci.ca.
Phylogenetic and Functional Diversity of Beta-Galactosidases
Beta-galactosidases are widespread in nature, found in microorganisms, plants, and animals, reflecting their diverse physiological roles researchgate.net. Phylogenetic analysis of beta-galactosidases from various sources reveals significant diversity, often grouping enzymes based on their evolutionary relationships and, to some extent, their functional properties researchgate.netnih.govoup.com.
In bacteria, beta-galactosidase, such as the LacZ enzyme in E. coli, is crucial for lactose utilization and is part of the inducible lac operon wikipedia.orgwikidoc.org. Studies on cold-adapted bacteria from permafrost sediments have identified beta-galactosidase-producing strains belonging to various phylogenetic groups, including subclasses of Proteobacteria and the Firmicutes phylum, highlighting the enzyme's presence in diverse environments researchgate.net.
Plant beta-galactosidases, belonging to glycoside hydrolase family 35 (GH35), are involved in processes like cell wall modification, development, and stress responses by degrading structural polysaccharides and galactolipids nih.gov. Phylogenetic analysis of beta-galactosidases from plants like sweetpotato shows classification into different subfamilies, suggesting functional divergence nih.gov.
The functional diversity of beta-galactosidases extends beyond lactose hydrolysis. Some beta-galactosidases can cleave other beta-galactosides, including ganglioside GM1, lactosylceramides, and various glycoproteins wikidoc.org. This broad substrate specificity in some enzymes allows them to participate in the degradation and remodeling of complex glycoconjugates. The structural features, such as the presence of a Gal-lectin domain, can contribute to the substrate specificity of these enzymes nih.gov.
Other Enzymes Involved in this compound Metabolism
Beyond beta-galactosidases, several other enzymes play critical roles in the broader metabolism of D-galactose, including its conversion to other sugars or derivatives and its incorporation into larger molecules.
Aldose Reductase
Aldose reductase (AR, EC 1.1.1.21) is an enzyme belonging to the aldo-keto reductase family nih.govingentaconnect.com. While known for its role in the polyol pathway where it reduces glucose to sorbitol, aldose reductase also catalyzes the reduction of galactose to galactitol nih.govaao.orgresearchgate.net. This reaction utilizes NADPH as a cofactor aao.org.
In conditions of elevated galactose concentrations, such as in galactosemia, the accumulation of galactose leads to increased flux through this pathway, resulting in the production and accumulation of galactitol nih.govingentaconnect.comoup.comwikipedia.org. Galactitol is poorly metabolized and its accumulation is implicated in the osmotic damage observed in complications associated with galactosemia, such as cataract formation nih.govoup.comwikipedia.org. Studies have shown that aldose reductase has a higher affinity for galactose than for glucose, contributing to the significant accumulation of galactitol in the presence of excess galactose nih.gov. Research, particularly in yeast models, suggests that aldose reductase activity can act as an "escape valve" to reduce the accumulation of galactose-1-phosphate, a toxic intermediate in the Leloir pathway, by diverting galactose towards galactitol formation oup.com.
Galactose Dehydrogenase
Galactose dehydrogenase (EC 1.1.1.48) is an enzyme that catalyzes the oxidation of D-galactose wikipedia.orgontosight.ai. Specifically, NAD -dependent D-galactose 1-dehydrogenase converts D-galactose to D-galactono-1,4-lactone, with the concomitant reduction of NAD to NADH wikipedia.orgnih.gov. This enzyme participates in galactose metabolism wikipedia.org.
An alternative pathway for galactose metabolism involves its oxidation to galactonate wikipedia.org. While the exact mechanism of galactonate formation is still being clarified, studies suggest that galactose dehydrogenase is involved in converting galactose to galactonolactone (B1212098), which can then be converted to galactonate spontaneously or enzymatically wikipedia.org. This oxidative pathway is considered an alternate route for metabolizing accumulated galactose, potentially rendering it less harmful than galactitol wikipedia.org.
It is important to note that there is also an L-galactose dehydrogenase (EC 1.1.1.122) which is involved in the metabolism of L-galactose, converting it to L-galactono-1,4-lactone ontosight.ai. While related by substrate type, the D-galactose dehydrogenase specifically acts on the D-isomer of galactose.
UDP Glucose/Hexose (B10828440) Pyrophosphorylase (UGP)
UDP-glucose pyrophosphorylase (UGP, EC 2.7.7.9), also known as UDP-glucose/hexose-1-phosphate uridylyltransferase, is a crucial enzyme involved in nucleotide sugar metabolism nih.govresearchgate.netresearchgate.netoup.com. While primarily recognized for synthesizing UDP-glucose from glucose-1-phosphate and UTP, UGP also exhibits activity with galactose-1-phosphate, catalyzing the reaction between UTP and galactose-1-phosphate to yield UDP-galactose and pyrophosphate nih.govresearchgate.netoup.com.
This UDP-galactose pyrophosphorylase activity of UGP suggests its role in an alternative pathway for galactose metabolism, particularly in situations where the primary Leloir pathway enzyme, galactose-1-phosphate uridylyltransferase (GALT), is deficient, such as in galactosemia nih.govmdpi.com. Studies in mouse models of GALT deficiency have examined the activity of UGP with both glucose-1-phosphate and galactose-1-phosphate. These studies indicate that while UGP has significantly higher activity with glucose-1-phosphate, its activity with galactose-1-phosphate may contribute to the ability to oxidize galactose even in the absence of GALT activity, although it is often insufficient to prevent the accumulation of galactose metabolites nih.gov.
UGP-synthesized UDP-glucose is essential for various biosynthetic pathways, including the synthesis of glycogen (B147801), glycoproteins, glycolipids, and glycosaminoglycans researchgate.netresearchgate.netoup.com. The interconversion of UDP-galactose and UDP-glucose is facilitated by UDP-galactose 4-epimerase (GALE), another key enzyme in galactose metabolism researchgate.netwikipedia.org.
The activity of UGP is critical for providing the UDP-hexoses necessary for the synthesis of glycoconjugates researchgate.netresearchgate.net. Research using cell lines with reduced UGP levels has demonstrated impaired galactose metabolism and glycoconjugate biosynthesis, highlighting the enzyme's importance in these processes researchgate.net.
Biosynthesis and Biological Roles of Beta D Galactose Containing Glycoconjugates
Role in Lactose (B1674315) Synthesis and Hydrolysis
Beta-D-galactose is a fundamental component of lactose, a disaccharide found predominantly in milk. Lactose is formed by a β-1→4 glycosidic linkage between a galactose molecule and a glucose molecule wikipedia.orggoogle.com. In human lactation, galactose is required in a 1:1 ratio with glucose for the mammary glands to synthesize and secrete lactose wikipedia.org. Studies have shown that both plasma glucose and plasma galactose contribute to the synthesis of lactose in lactating women, with a portion also synthesized from smaller molecules like glycerol (B35011) or acetate (B1210297) wikipedia.org.
The hydrolysis of lactose back into its constituent monosaccharides, glucose and galactose, is catalyzed by the enzyme beta-galactosidase (also commonly referred to as lactase) wikipedia.orggoogle.comwikipedia.orgumaryland.eduwikipedia.orgmdpi.comnih.gov. This enzymatic breakdown is essential for the digestion and absorption of lactose in the small intestine. Beta-galactosidase hydrolyzes the β-glycosidic bond linking galactose to its organic moiety wikipedia.org.
Table 1: Properties of this compound and Lactose
| Property | This compound | Lactose |
| Type | Monosaccharide | Disaccharide |
| Composition | C₆H₁₂O₆ | Galactose + Glucose (C₁₂H₂₂O₁₁) wikipedia.org |
| Sweetness (vs Sucrose) | ~65% wikipedia.org | Mildly sweet wikipedia.org |
| Occurrence | Component of lactose, glycoproteins, glycolipids, etc. wikipedia.orgumaryland.edu | Primarily in milk wikipedia.orgwikipedia.org |
| Hydrolyzed by | - | Beta-galactosidase wikipedia.orgwikipedia.org |
Integration into Glycoproteins and Glycolipids
This compound is widely integrated into the oligosaccharide chains of glycoproteins and glycolipids, which are found in various tissues and are essential components of cell membranes wikipedia.orgumaryland.edupatsnap.comtaylorandfrancis.comresearchgate.netnih.gov. In glycoproteins, galactose residues are often found in terminal or sub-terminal positions within the glycan structures researchgate.net. The biosynthesis of these glycoconjugates involves the transfer of galactose residues to acceptor molecules, a process catalyzed by specific galactosyltransferases uniprot.orggenome.jp.
Research utilizing techniques such as radioactive isotope labeling with ³H-galactose has been employed to determine the incorporation of sugars into cell surface glycoproteins rsc.org. The glycosylation patterns, including the incorporation of galactose, can be influenced by the metabolic state of the cell and the availability of exogenous nutrients rsc.org.
Glycoproteins and glycolipids containing this compound play significant roles in cell-cell recognition and signaling processes patsnap.comresearchgate.netontosight.ailibretexts.orgmdpi.com. The diverse structures of oligosaccharides containing galactose contribute to specific molecular interactions on the cell surface researchgate.net. These interactions are crucial for various biological functions, including cell adhesion and communication ontosight.ailibretexts.org. For instance, disaccharides containing galactose and glucose are important in understanding interactions with proteins like enzymes and lectins ontosight.ai.
Glycan-lectin interactions are fundamental to the immune response, and galactose-containing glycans are recognized by specific lectins mdpi.commdpi.com. Macrophage galactose-type lectin (MGL), a C-type lectin receptor expressed on antigen-presenting cells such as macrophages and dendritic cells, is known to bind to glycans containing terminal N-acetylgalactosamine (GalNAc), but also interacts with certain galactose-containing structures mdpi.commdpi.comacs.orgresearchgate.net. MGL plays a role in modulating immune responses, including the internalization and presentation of molecules mdpi.commdpi.com. Studies suggest that MGL can have both immunosuppressive and immune-activating effects depending on the specific glycan structure it binds mdpi.comacs.org. Aberrant glycosylation patterns on cancer cells and pathogens can involve galactose-containing structures that interact with lectins like MGL, influencing immune evasion or activation mdpi.commdpi.combiorxiv.org.
Cell Recognition and Signaling Mechanisms
Precursor for Complex Carbohydrate Structures
Beyond its role in lactose, glycoproteins, and glycolipids, this compound serves as a precursor for the biosynthesis of other complex carbohydrate structures taylorandfrancis.comfishersci.ca. Its metabolic conversion, primarily through the Leloir pathway, leads to the formation of UDP-galactose, an activated form of galactose that is a key substrate for the synthesis of various polysaccharides and glycoconjugates wikipedia.orgtaylorandfrancis.com.
This compound is incorporated into both N-glycans and O-glycans, two major classes of complex carbohydrates attached to proteins nih.govrsc.orggoogle.comoup.comnih.govgenome.jp. In N-glycan biosynthesis, galactose residues are typically added to the core structure by beta-1,4-galactosyltransferases genome.jp. For O-glycans, the biosynthesis of common core structures, such as Core 1, involves the addition of galactose in a β1–3 linkage to N-acetylgalactosamine nih.gov. The presence and specific linkages of galactose in N- and O-glycans contribute to the vast structural diversity and functional roles of these molecules in cellular processes oup.com.
This compound is a repeating disaccharide unit component of keratan (B14152107) sulfate (B86663) (KS), a type of glycosaminoglycan found in various connective tissues, including cartilage and cornea cardiff.ac.ukebi.ac.ukctdbase.orgsigmaaldrich.comresearchgate.net. Keratan sulfate chains are composed of repeating disaccharide units of N-acetylglucosamine and galactose, which are often sulfated cardiff.ac.ukebi.ac.uksigmaaldrich.comresearchgate.net. The biosynthesis of keratan sulfate involves the sequential addition of these monosaccharides by glycosyltransferases cardiff.ac.uk. Beta-1,4-galactosyltransferase is involved in the formation of the β1→4 linkage between galactose and N-acetylglucosamine in the keratan sulfate repeating unit uniprot.orggenome.jp. Keratan sulfate can be linked to core proteins via N-linkages or O-linkages, leading to different types of keratan sulfate found in various tissues cardiff.ac.ukebi.ac.ukresearchgate.net.
Table 2: Examples of this compound-Containing Glycoconjugates and Structures
| Glycoconjugate/Structure | Description | Role of this compound |
| Lactose | Disaccharide found in milk | Constituent sugar, linked to glucose wikipedia.org |
| Glycoproteins | Proteins with attached glycan chains | Incorporated into N- and O-glycans wikipedia.orgnih.gov |
| Glycolipids | Lipids with attached carbohydrate chains | Incorporated into various glycolipid structures patsnap.com |
| N-Glycans | Complex carbohydrates N-linked to proteins | Incorporated during biosynthesis google.comoup.com |
| O-Glycans | Complex carbohydrates O-linked to proteins | Incorporated into core structures and extensions nih.govgenome.jp |
| Keratan Sulfate | Sulfated glycosaminoglycan | Repeating disaccharide unit component with GlcNAc cardiff.ac.ukebi.ac.uk |
Glycosylation of Collagens
Glycosylation is a critical post-translational modification of collagen, influencing its structure and function. mdpi.comresearchgate.net This process occurs in the endoplasmic reticulum during collagen biosynthesis. mdpi.comresearchgate.net The glycosylation of collagen is highly specific, involving the addition of β-D-galactopyranose to hydroxylysine residues through a β-O-linkage. mdpi.comresearchgate.net Subsequently, a glucopyranose can be added to the C2 position of the galactopyranose via an α-linkage, forming a disaccharide. mdpi.com The resulting O-glycans on collagen are either a simple β-D-galactopyranose or an α-D-glucopyranosyl-(1→2)-β-D-galactopyranose disaccharide. mdpi.com
The initial step of adding β-D-galactopyranose to the hydroxyl group of hydroxylysine is catalyzed by procollagen-galactosyltransferase (UDP-galactose: procollagen-5-hydroxy-L-lysine D-galactosyltransferase, EC 2.4.1.50). This enzyme transfers galactose from UDP-galactopyranose to hydroxylysine via a β-linkage. mdpi.comuniprot.org While collagen has been studied extensively, many aspects of its glycosylation are still being elucidated. mdpi.com Collagen glycosylation has been linked to its secretion and the alignment of collagen fibrils. mdpi.comresearchgate.net Growing evidence also connects collagen glycosylation to its functions and various human diseases. mdpi.comresearchgate.net
Galactan Biosynthesis in various Organisms
Galactans are polymers of galactose found in various organisms, including plants, seaweeds, and microorganisms. wikipedia.orgfrontiersin.orgconicet.gov.arevitachem.com In red seaweeds, galactans are major polysaccharides in the extracellular matrix and often have an acidic character due to the presence of sulfate groups. frontiersin.orgconicet.gov.arevitachem.com The backbone of sulfated galactans in most red seaweeds is composed of alternating (1→3)-β-D-galactopyranosyl units and (1→4)-α-galactopyranosyl residues. frontiersin.orgconicet.gov.ar
The biosynthesis of these galactans involves galactosyltransferases that catalyze chain elongation by transferring activated galactose residues. frontiersin.org In red algae, UDP-D-galactose has been shown to be the most abundant nucleotide sugar. frontiersin.org The enzyme UDP-galactose 4-epimerase interconverts UDP-D-glucose to UDP-D-galactose and is implicated in cell wall polysaccharide synthesis in terrestrial plants and algae. frontiersin.org
In microorganisms like Mycobacterium tuberculosis and Corynebacterium diphtheriae, galactan biosynthesis is also crucial. kiesslinglab.comnih.gov The enzymes involved in mycobacterial galactan assembly are considered essential for survival. nih.gov These enzymes utilize UDP-D-galactofuranose (UDP-D-Galf) as a substrate, a form of galactose not present in humans, making these enzymes potential targets for drug development. nih.gov Two galactofuranosyltransferases, GlfT1 and GlfT2, are involved in generating galactan in mycobacteria using UDP-Galf. nih.gov GlfT1 adds initial Galf residues, while GlfT2 extends the polymer with alternating β(1-5) and β(1-6) Galf linkages. nih.gov
This compound in Oligosaccharide Synthesis (e.g., Galactooligosaccharides, GOS)
This compound is a fundamental building block for the synthesis of various oligosaccharides, notably galactooligosaccharides (GOS). GOS are a group of functional carbohydrates composed of galactose units linked to a terminal glucose, lactose, or another galactose unit. researchgate.net
Enzymatic Transgalactosylation Reactions
Enzymatic transgalactosylation is a primary method for synthesizing GOS. nih.govfishersci.cauniroma1.it This process typically utilizes β-galactosidases, enzymes that primarily catalyze the hydrolysis of lactose into glucose and galactose. However, under specific conditions, these enzymes can also perform transgalactosylation, transferring a galactosyl residue from a donor molecule (like lactose) to an acceptor molecule (such as another sugar or an existing oligosaccharide). researchgate.net
Lactose, a disaccharide of galactose and glucose, is a common substrate for GOS synthesis via enzymatic transgalactosylation. wikipedia.orgnih.gov The β-galactosidase enzyme facilitates the transfer of the β-D-galactopyranosyl residue from lactose to an acceptor molecule, forming new glycosidic linkages. The type of linkage formed (e.g., β-(1→3), β-(1→4), β-(1→6)) depends on the specificity of the β-galactosidase enzyme used and the reaction conditions. researchgate.net This enzymatic approach allows for the controlled synthesis of GOS with varying degrees of polymerization and linkage types.
Structural Biology of Beta D Galactose and Its Interacting Proteins
Conformational Analysis of Beta-D-Galactopyranose
In aqueous solution, D-galactose exists in various forms, including open-chain and cyclic pyranose (six-membered ring) and furanose (five-membered ring) forms. The β-D-galactopyranose form, a six-membered ring, is a predominant cyclic anomer. Like other pyranose sugars, β-D-galactopyranose primarily adopts chair conformations to minimize steric strain. vaia.comscribd.com
Chair Conformations and Stability
The pyranose ring of β-D-galactopyranose can exist in two primary chair conformations: the 4C1 and 1C4 forms. These designations indicate that in the 4C1 conformation, carbon 4 is above the plane defined by carbons 2, 3, 5, and the ring oxygen, while carbon 1 is below. In the 1C4 conformation, the positions are reversed.
Structural Characteristics of Galactose-Binding Proteins
Galactose-binding proteins are a diverse group of proteins found in various organisms, involved in processes ranging from nutrient transport to cell signaling. Despite potential low sequence similarity, these proteins often share common structural features in their galactose-binding domains. nih.gov
Periplasmic Binding Proteins (e.g., Glucose/Galactose-Binding Protein, GGBP)
Periplasmic Binding Proteins (PBPs) are a class of soluble proteins found in the periplasmic space of Gram-negative bacteria. slu.se They are crucial components of ABC transport systems and chemotaxis machinery, responsible for the high-affinity binding of various ligands, including sugars like glucose and galactose. slu.seebi.ac.ukmdpi.com The Glucose/Galactose-Binding Protein (GGBP) from Escherichia coli and Salmonella typhimurium is a well-characterized example of a PBP that binds both glucose and galactose with high affinity. ebi.ac.ukmdpi.commdpi.comoup.com
GGBP and other related PBPs typically exhibit a bilobate structure, consisting of two distinct globular domains: an N-terminal domain and a C-terminal domain. slu.seebi.ac.ukmdpi.commdpi.com These domains share a similar super-secondary structure, often characterized by a central β-pleated sheet flanked by alpha helices (an α/β/α fold). slu.semdpi.com The ligand-binding site is situated in the cleft or interface between these two domains. slu.semdpi.comoup.commdpi.com
Connecting the N- and C-terminal domains is a flexible hinge region, typically composed of two or three polypeptide strands. slu.seebi.ac.ukmdpi.commdpi.com This hinge acts as a pivot, allowing for significant conformational changes between the domains upon ligand binding. slu.semdpi.comresearchgate.net The hinge strands are spatially close and define the boundary of the binding pocket. slu.se
A hallmark of PBPs like GGBP is their ability to undergo a substantial conformational change upon ligand binding, often described as a "Venus flytrap" mechanism. ebi.ac.uk In the absence of a ligand (the apo form), the protein typically exists in an "open" conformation, where the two domains are separated, and the binding cleft is accessible to the solvent. slu.semdpi.comresearchgate.net Upon binding of the specific sugar ligand, such as galactose or glucose, the protein transitions to a "closed" or "holo" conformation. slu.semdpi.comresearchgate.net This involves a significant hinge-bending movement that brings the N- and C-terminal domains closer together, effectively engulfing the ligand within the binding pocket at the domain interface. mdpi.comresearchgate.nettandfonline.com
This conformational change is crucial for the protein's function, as the closed, ligand-bound state is recognized by downstream components of the transport or chemotaxis systems. mdpi.comoup.com Structural studies, including X-ray crystallography, have captured GGBP in both its open (unliganded) and closed (liganded) forms, revealing the extent of domain rotation and the precise interactions stabilizing the closed state. slu.seoup.comresearchgate.net The difference in the angle between the two structural domains can be significant, arising from torsion angle changes within the hinge region. researchgate.net While initially thought to exist solely in open (apo) and closed (holo) states, some research suggests that PBPs might exist in an ensemble of conformers, including semi-closed states, and that ligand binding shifts the equilibrium towards the closed form through mechanisms that may involve both conformational selection and induced fit. mdpi.comelifesciences.orgresearchgate.net
Structural Domains (N- and C-terminal) and Hinge Region
Galactose-Binding-Like Domain Superfamily
The Galactose-binding-like domain superfamily (IPR008979) encompasses a variety of proteins from both eukaryotes and prokaryotes that contain a structural domain with a characteristic fold capable of binding to specific ligands, often carbohydrates. ebi.ac.uk Despite potentially low sequence similarity, members of this superfamily share a common structural motif: a β-sandwich with a jelly roll fold. ebi.ac.uk
β-Sandwich and Jelly Roll Fold Architectures
Many proteins that bind β-D-galactose exhibit characteristic protein folds, notably the β-sandwich and jelly roll architectures. The β-jelly roll fold is a common superfold found in many protein structures and has been identified in various protein superfamilies with diverse functions. oup.com This fold typically consists of an eight-stranded β-sandwich structure formed by four Greek key motifs. oup.com The hydrogen-bonding pattern between adjacent strands is broken in two places, resulting in two four-stranded antiparallel β-sheets. oup.com
Proteins containing a galactose-binding-like domain often feature a β-sandwich structure where the strands forming the sheets exhibit a jelly roll fold. ebi.ac.uk Examples include proteins involved in binding cell-surface-attached carbohydrate substrates, phospholipids, and even DNA-protein complexes. ebi.ac.uk Despite often low sequence similarity, there is a high degree of structural similarity in the β-sandwich and the loops connecting the strands among different members of the galactose-binding-like domain superfamily. ebi.ac.uk
Specific instances of galactose-binding proteins with these folds include galectins and certain carbohydrate-binding modules (CBMs). Galectins, which are galactose-binding lectins, can exhibit a jelly-roll variant topology classified as Concanavalin A-like. researchgate.net Many CBMs, particularly those that bind β-glucan chains, also display a β-sandwich fold with the ligand binding site located either on a concave β-sheet surface or in the loops connecting the sheets. nih.gov For example, the Pseudomonas aeruginosa lectin I (PA-IL), a tetrameric protein, adopts a β-sandwich fold with the galactose binding site located at the apex of each monomer. nih.gov Another example is CtCBM62, which presents a classic β-jelly-roll fold and binds to galactose-containing polysaccharides. cazypedia.org
Identification of Galactose-Binding Sites
Identifying the specific regions on a protein that interact with β-D-galactose is crucial for understanding the molecular basis of their function. Structural studies of protein-galactose complexes have revealed that while galactose binding sites can vary across different protein families, common recognition principles exist. researchgate.netnih.gov Analyzing the three-dimensional structures of protein-galactose complexes from various nonhomologous families has been undertaken to identify unique galactose-binding site signatures. researchgate.netnih.gov
Common Structural Motifs and Residues
Despite the diversity in protein structures that bind galactose, certain structural motifs and amino acid residues are frequently observed at the binding interfaces. A general mechanism for galactose recognition often involves a network of hydrogen bonds surrounding the C4-OH group of the galactose moiety, along with stacking interactions between the hydrophobic face (B-face) of the pyranose ring and aromatic residues. glycoforum.gr.jp Aromatic amino acids such as tryptophan, tyrosine, and phenylalanine are commonly involved in these stacking interactions. glycoforum.gr.jprsc.org Studies have shown that CH-π interactions between β-D-galactose and these aromatic residues are energetically favorable and play an essential role in protein-carbohydrate binding. rsc.org Tryptophan-containing CH-π interactions tend to have more favorable interaction energies compared to those involving tyrosine and phenylalanine. rsc.org
Hydrogen bonding is also a critical component of galactose binding specificity. glycoforum.gr.jp The hydroxyl groups of galactose form hydrogen bonds with polar and charged amino acids in the binding site. nih.gov For instance, in human galectin-3, the C4-OH group of galactose forms hydrogen bonds with invariant histidine, asparagine, and arginine residues, while the C6-OH group interacts with invariant glutamic acid and asparagine. glycoforum.gr.jp In the Pseudomonas aeruginosa lectin I (PA-IL), all galactose hydroxyl groups, except O1, are involved in a hydrogen bond network with the protein, and the O3 and O4 groups also participate in coordinating a calcium ion, which is often involved in carbohydrate binding in some lectins. nih.govplos.org Planar polar residues like asparagine, aspartic acid, glutamine, glutamic acid, and arginine are frequently involved in hydrogen bonding interactions with carbohydrates. wisc.edu
Specific examples of residues identified as important for galactose binding in various proteins include:
In galactokinase, key residues include Arg36, Glu42, Asp45, Asp183, and Tyr233, with Arg36 and Asp183 being strictly conserved. wisc.edu
In the adeno-associated virus serotype 9 (AAV9) capsid, amino acids N470, D271, N272, Y446, and W503 are required for galactose binding and form a pocket. nih.govresearchgate.net Nonpolar amino acids A472 and V473 are also important. nih.govresearchgate.net
In human β-galactosidase, a galactose molecule binds in the active site, with its hydroxyl groups forming direct hydrogen bonds with the enzyme. nih.gov Aromatic and hydrophobic residues in the active site contribute via van der Waals interactions. nih.gov
In the E. coli glucose/galactose-binding protein (GGBP), the active center involves aromatic amino acids Trp183 and Phe16, where stacking interactions contribute significantly to binding. mdpi.com
While common themes like hydrogen bonding and aromatic stacking exist, the specific residues and their spatial arrangement can vary between different protein families that bind galactose. researchgate.netnih.gov Within a specific protein family, however, the binding site residues and their relative distances tend to be well conserved. researchgate.netnih.gov
Here is a summary of common amino acid types involved in galactose binding:
| Amino Acid Type | Role in Galactose Binding | Examples of Residues (Protein Dependent) |
| Aromatic | Stacking interactions with the galactose ring. | Tryptophan, Tyrosine, Phenylalanine |
| Polar/Charged | Hydrogen bonding with hydroxyl groups. | Asparagine, Aspartic Acid, Glutamine, Glutamic Acid, Arginine |
| Nonpolar | Hydrophobic interactions (less frequent but can be important). | Alanine, Valine (e.g., in AAV9 capsid) nih.govresearchgate.net |
Computational Approaches for Binding Site Prediction
Given the importance of protein-carbohydrate interactions, computational methods have been developed to predict galactose binding sites in proteins. These approaches leverage structural and biochemical information to identify potential binding regions. wisc.edubiorxiv.orgarxiv.org
Early methods utilized structural features such as solvation potential, residue propensity, hydrophilicity, planarity, protrusion, and relative accessible surface area to predict protein-sugar binding sites. wisc.edubiorxiv.org Some approaches formulated signatures for characterizing galactose binding sites based on geometric constraints, pyranose ring proximity, and hydrogen bonding atoms. wisc.eduarxiv.org A 3D structure searching algorithm called COTRAN was developed to identify galactose binding sites based on a combination of geometrical and structural features, demonstrating high specificity and sensitivity for proteins within the same structural fold as known galactose-binding proteins. researchgate.netnih.govwisc.edubiorxiv.org
More recent computational approaches have incorporated machine learning algorithms. Neural networks and Support Vector Machines have been used to model and predict both general carbohydrate and specific galactose binding sites. wisc.eduarxiv.org These methods often utilize sequence-based features, structural attributes, and even features derived from protein language models to classify protein-carbohydrate binding interactions at the residue level. biorxiv.org
Computational docking studies are also employed to predict how galactose might bind to a protein and to identify the specific amino acids involved in the interaction. nih.govresearchgate.netfrontiersin.org These studies can help visualize the binding pocket and estimate the distances between amino acid side chains and the sugar. researchgate.net While computational prediction of side-chain conformations in binding pockets shows promise, designing ligand binding computationally remains a complex challenge. pnas.org
Computational methods for predicting galactose binding sites include:
| Method Type | Description | Examples/Features |
| Feature-based | Utilize structural and biochemical properties of known binding sites. | Solvation potential, residue propensity, accessible surface area, geometric constraints. wisc.edubiorxiv.orgarxiv.org |
| 3D Structure Searching | Compare structural features to known binding site signatures. | COTRAN algorithm. researchgate.netnih.govwisc.edubiorxiv.org |
| Machine Learning | Employ algorithms trained on datasets of protein-carbohydrate complexes. | Neural Networks, Support Vector Machines, protein language models. wisc.edubiorxiv.orgarxiv.org |
| Molecular Docking | Simulate the binding of galactose to a protein structure to predict poses. | Used to visualize interactions and identify potential binding residues. nih.govresearchgate.netfrontiersin.org |
Biochemical and Genetic Basis of Beta D Galactose Metabolic Disorders
Galactosemia: Impaired Galactose Metabolism
Galactosemia is broadly classified into different types based on the specific enzyme deficiency in the Leloir pathway. nih.govclevelandclinic.orgorpha.net All types are inherited in an autosomal recessive manner. wikipedia.orgbredagenetics.comdynamed.com
Type I Galactosemia (GALT Deficiency)
Type I galactosemia, also known as classic galactosemia, is the most common and typically the most severe form of the disorder. nih.govclevelandclinic.orgbredagenetics.comorpha.net It is caused by mutations in the GALT gene, located on chromosome 9p13. nih.govbredagenetics.comdynamed.com This gene provides instructions for producing the enzyme galactose-1-phosphate uridylyltransferase (GALT), which is essential for converting galactose-1-phosphate and UDP-glucose into UDP-galactose and glucose-1-phosphate. dynamed.comeyewiki.orgggc.org Mutations in the GALT gene lead to a significant reduction or complete absence of GALT enzyme activity, preventing the proper processing of galactose. nih.govclevelandclinic.orgmedlineplus.govcheckrare.com This deficiency results in the accumulation of galactose-1-phosphate and galactose in various tissues. wikipedia.orgdynamed.comggc.orgcheckrare.com
There are different variants of Type I galactosemia, including classical galactosemia, clinical variant, and the biochemical variant known as Duarte galactosemia. nih.govdynamed.com Classical galactosemia is characterized by less than 1% GALT activity. nih.gov The Duarte variant, caused by specific alterations in the GALT gene, results in partial impairment of GALT activity (around 25% of normal) and is generally associated with milder or no symptoms. nih.govclevelandclinic.orgeyewiki.orgcheckrare.com
Type II Galactosemia (GALK1 Deficiency)
Type II galactosemia is a rarer form caused by mutations in the GALK1 gene, located on chromosome 17q25.1. nih.govbredagenetics.comnih.gov This gene encodes the enzyme galactokinase 1 (GALK1), which catalyzes the initial phosphorylation of galactose to galactose-1-phosphate. eyewiki.orgmedlineplus.gov Deficiency of GALK1 leads to the accumulation of galactose in the blood and urine, as well as the production of galactitol through an alternative pathway. eyewiki.orgmedlineplus.govpreventiongenetics.com Type II galactosemia is primarily associated with the development of cataracts due to galactitol accumulation in the lens. nih.govclevelandclinic.orgbredagenetics.comeyewiki.orgmedlineplus.govpreventiongenetics.com Other severe complications seen in Type I are typically absent or much milder in Type II. clevelandclinic.orgbredagenetics.comivami.com
Type III Galactosemia (GALE Deficiency)
Type III galactosemia is a very rare form resulting from mutations in the GALE gene, located on chromosome 1p36. nih.govbredagenetics.commedlineplus.gov This gene codes for the enzyme UDP-galactose 4'-epimerase (GALE), which catalyzes the interconversion of UDP-galactose and UDP-glucose. nih.govdynamed.comeyewiki.org GALE deficiency can affect the synthesis of UDP-galactose, which is required for the synthesis of glycoproteins and glycolipids. dynamed.com Type III galactosemia presents with a variable spectrum of severity, ranging from a mild, peripheral form with enzyme deficiency primarily in red and white blood cells to a severe, generalized form affecting multiple tissues and presenting similarly to classic galactosemia with symptoms like jaundice, hypotonia, feeding difficulties, and cataracts. nih.govbredagenetics.comeyewiki.orgorpha.netmedlineplus.govpreventiongenetics.comwikipedia.org
Type IV Galactosemia (GALM Deficiency)
Type IV galactosemia is the most recently described type and is caused by mutations in the GALM gene, located on chromosome 2p22.1. nih.govresearchgate.netmdpi.comresearchgate.net This gene encodes galactose mutarotase (B13386317) (GALM), an enzyme responsible for the interconversion of the alpha and beta anomers of D-galactose. eyewiki.orgresearchgate.netresearchgate.netsci-hub.se While mutarotation can occur spontaneously, GALM facilitates this process, which is necessary for the subsequent phosphorylation of galactose by GALK1. eyewiki.orgsci-hub.se Deficiency in GALM leads to elevated blood galactose levels. mdpi.com The clinical presentation of Type IV galactosemia appears similar to Type II, primarily characterized by early-onset cataracts. bredagenetics.comresearchgate.netmdpi.comresearchgate.netsci-hub.se Due to its recent discovery, the long-term consequences of Type IV galactosemia are still being investigated. researchgate.netmdpi.com
Biochemical Accumulation of Metabolites in Galactosemia
Impaired galactose metabolism in galactosemia leads to the accumulation of galactose and its metabolites upstream of the deficient enzyme in the Leloir pathway. wikipedia.orgdynamed.comeyewiki.org These accumulating substances are thought to contribute to the toxicity and clinical manifestations of the disorders. nih.govclevelandclinic.orgwikipedia.orgdynamed.com
Alternative metabolic pathways for galactose become more active when the Leloir pathway is blocked. nih.gov One such pathway involves the enzyme aldose reductase, which converts excess galactose into galactitol, a sugar alcohol. nih.govclevelandclinic.orgwikipedia.orgeyewiki.orggalactosemia.com Another alternative pathway involves the oxidation of galactose to galactonate. nih.govwikipedia.org
Free Galactose Elevation
In individuals with certain galactose metabolic disorders, particularly those with deficiencies in enzymes like GALT or GALK, there is an elevation of free galactose in the blood (hypergalactosemia). galactosemia.comstonybrookmedicine.edunih.gov This occurs because the impaired metabolic pathway cannot efficiently process the ingested or endogenously produced galactose. galactosemia.com While dietary restriction of galactose is a primary treatment, endogenous galactose production can still contribute to the free galactose pool and the accumulation of toxic metabolites, posing a challenge in long-term management. galactosemia.comnih.gov
Genetic Variants and Biochemical Phenotypes
Galactosemias caused by GALT deficiency (Type I galactosemia) are the most common and are categorized into different clinical/biochemical phenotypes based on the residual GALT enzyme activity. bredagenetics.comnih.govmdpi.com These phenotypes include classic galactosemia, clinical variant galactosemia, and biochemical variant galactosemia. bredagenetics.comnih.gov The severity of the phenotype generally correlates with the level of residual enzyme activity; higher residual activity is typically associated with a milder phenotype. bredagenetics.com
Over 300 genetic variants have been identified in the GALT gene that can lead to Type I galactosemia. mdpi.commdpi.com Common variants associated with classic galactosemia include p.Gln188Arg (c.563A>G), which is frequent in the Caucasian population, p.Lys285Asn, and p.Leu195Pro. bredagenetics.commdpi.comtestcatalog.org The p.Ser135Leu variant is commonly observed in individuals of African American descent. nih.govtestcatalog.org
Biochemical phenotyping, often using techniques like isoelectric focusing, can help determine the specific GALT enzyme isoform present, which, when interpreted alongside quantitative GALT activity measurements, aids in diagnosis and understanding the biochemical impact of genetic variants. testcatalog.org
Duarte galactosemia is a prevalent form of biochemical variant galactosemia. mdpi.comnih.gov It is characterized by a partial deficiency of the GALT enzyme, with residual activity typically ranging from 14% to 25% of normal control values. bredagenetics.commyriad.come-lactancia.org Genetically, Duarte galactosemia is often associated with the presence of the Duarte (D2) GALT allelic variant. mdpi.comnih.gov The D2 variant is characterized by a specific set of changes, including the missense variant p.Asn314Asp (c.940A>G) in cis configuration with a GTCA deletion in the promoter region. scielo.brnih.govmdpi.com
Individuals with Duarte galactosemia generally have a milder biochemical phenotype compared to those with classic or clinical variant galactosemia and are often asymptomatic or experience very mild symptoms, which typically resolve quickly if a low-galactose diet is introduced in infancy. babydetect.commdpi.commyriad.come-lactancia.org While historically considered benign by some, the potential long-term outcomes and the necessity of dietary intervention in Duarte galactosemia have been subjects of debate and ongoing research. babydetect.commdpi.come-lactancia.org
The Los Angeles (LA) variant (D1) also involves the p.Asn314Asp missense variant but lacks the promoter deletion found in the Duarte variant. nih.govmdpi.com The LA variant is associated with increased GALT enzyme activity, higher than that seen with the Duarte variant. mdpi.comtestcatalog.orgnih.gov Studies suggest that the 1721C>T transition in cis with the N314D mutation in the LA variant may lead to increased GALT activity by increasing protein abundance. nih.gov
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Beta-D-galactose | 439357 wikipedia.org |
| Galactose-1-phosphate | 123912 wikipedia.org |
| Galactose-1-phosphate uridylyltransferase (GALT) | 4646 wikipedia.org (Note: GALT is an enzyme, not a small molecule with a single CID like metabolites. This CID refers to Galactose, but GALT is the enzyme involved.) |
| UDP-galactose | 1166 wikipedia.org, 6857410 nih.gov, 23724458 nih.gov |
| UDP-glucose | 8629 wikipedia.org, 439156 nih.gov |
| Galactokinase (GALK1) | 4646 wikipedia.org (Note: GALK1 is an enzyme. CID refers to Galactose.) |
| UDP-galactose 4'-epimerase (GALE) | 4646 wikipedia.org (Note: GALE is an enzyme. CID refers to Galactose.) |
| Galactose mutarotase (GALM) | 4646 wikipedia.org (Note: GALM is an enzyme. CID refers to Galactose.) |
| Galactitol | 689 wikipedia.org (Note: Galactitol is a metabolite) |
| Galactonate | 18441 scielo.br (Note: Galactonate is a metabolite) |
Data Table: GALT Enzyme Activity in Galactosemia Phenotypes
| Phenotype | Residual Erythrocyte GALT Enzyme Activity (% of Control) |
| Classic Galactosemia | <1% bredagenetics.com |
| Clinical Variant Galactosemia | 1% - 10%-15% nih.govmdpi.com |
| Biochemical Variant Galactosemia (Duarte) | >15% (average 25%) bredagenetics.comnih.gov, 14%-25% myriad.come-lactancia.org |
Research Methodologies and Advanced Analytical Techniques for Beta D Galactose
Chromatographic Methods
Chromatography is a key technique for separating beta-D-galactose from other compounds based on differences in their physical or chemical properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of galactose due to its ability to separate non-volatile, thermally unstable, and polar components in a mixture creative-proteomics.com. It is considered an indispensable analytical technique in organic chemistry and is also used for the isolation and purification of target components creative-proteomics.com. HPLC methods for galactose analysis often utilize refractive index detection (RID), especially for determining galactose levels in biological samples creative-proteomics.comnih.gov.
A simple, precise, and accurate HPLC assay with refractive index detection has been developed for determining galactose in human whole blood. This method involves deproteinization procedures using organic solvent and heavy metal, followed by reversed-phase chromatography on a cation-exchange column in the calcium form. nih.gov The method showed linearity over a concentration range of 100-2500 µg/mL with good correlation coefficients nih.gov. The limit of quantitation was reported as 100 µg/mL in whole blood, with a detection limit of 75 µg/mL nih.gov. HPLC is also commonly used to determine the purity of galactose derivatives, such as pentaacetyl-beta-D-galactose chemsynlab.com.
HPLC can also be coupled with evaporative detection methods like Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD), as well as Electrospray Ionization (ESI) for Mass Spectrometry (MS) sielc.com.
Hydrophilic Interaction Chromatography (HILIC)
HILIC is a liquid chromatography technique particularly suitable for the separation of highly polar substances, including carbohydrates like this compound akjournals.com. It employs polar stationary phases, such as silica (B1680970) or polar bonded phases, and an aqueous mobile phase containing a high percentage of a less polar solvent, typically acetonitrile (B52724) akjournals.com. This method is important for analyzing polar components in complex samples, such as plant extracts or fermentation samples akjournals.comnih.gov.
HILIC can provide good retention of hydrophilic compounds and offers different selectivity compared to reversed-phase chromatography akjournals.com. The selectivity can be adjusted by changing the mobile phase pH akjournals.com. HILIC separations can achieve high column efficiencies akjournals.com.
HILIC coupled with mass spectrometric detection (HILIC-LC-MS) has been used for the simultaneous quantification of several saccharides, including galactose, in fermentation samples nih.gov. A method using HILIC-LC-MS achieved limits of quantitation in the range of 0.159–0.704 mg/L for various saccharides nih.gov.
Ion Chromatography (IC)
Ion chromatography is another suitable technique for the analysis of water-soluble mono-, di-, and oligosaccharides, including galactose sigmaaldrich.com. It is performed in the aqueous phase and does not require extraction to the organic phase sigmaaldrich.com. Due to the structural similarities between different sugars, a high-capacity column is often necessary for effective separation sigmaaldrich.com.
IC is frequently coupled with pulsed amperometric detection (PAD) for carbohydrate analysis sigmaaldrich.comresearchgate.net. Under strongly alkaline conditions, using eluents like sodium hydroxide (B78521) and sodium acetate (B1210297), IC can effectively separate sugars sigmaaldrich.com. IC can also be coupled with mass spectrometry detectors for carbohydrate analysis researchgate.netmdpi.com.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides detailed information about the mass-to-charge ratio of molecules and their fragments, aiding in the identification and structural characterization of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique commonly used for transferring intact polar molecules like glycans into the gas phase for MS analysis acs.org. ESI-MS can be used to assess the molecular weight of compounds containing galactose residues mdpi.com. In positive ion mode, ESI-MS spectra of monosaccharides are often dominated by sodiated molecular ions omicsonline.orgunimib.it.
ESI-MS has been used in the analysis of branched beta-cyclodextrins having this compound residues, confirming their structures nih.gov. It is also employed in the analysis of triterpene glycosides containing beta-D-galactopyranoside cores mdpi.com.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically including fragmentation of selected ions. This technique provides structural information by analyzing the resulting fragment ions acs.org. MS/MS is a powerful tool for the structural analysis of glycans and glycoconjugates acs.org.
ESI-MS/MS is used for the identification and differentiation of underivatized monosaccharides and disaccharides, including this compound . By controlling fragmentation energies, distinct fragmentation patterns can be obtained for different sugars . MS/MS can also be used to quantify sugar epimers, such as mannose and galactose, by exploiting the differences in the relative intensities of their product ions in negative ion mode omicsonline.orgunimib.itresearchgate.net.
In the analysis of glycosidic linkages, LC-MS/MS methods, such as those employing ultrahigh-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC/QqQ-MS) in multiple reaction monitoring (MRM) mode, are used for the rapid and simultaneous relative quantitation of linkages ucdavis.eduacs.org. Fragmentation of derivatized monosaccharide residues yields characteristic ions that allow for the identification of linkage positions ucdavis.edu.
MS/MS is also applied in enzyme activity assays, for instance, in the development of assays for lysosomal enzymes that act on substrates containing this compound nih.gov. The presence of specific linkers in synthesized substrates can enhance the ESI-MS/MS signal through dominant fragmentation pathways nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for monosaccharide analysis, offering high-resolution separation and sensitivity creative-biolabs.commasonaco.orgnih.gov. However, carbohydrates are generally non-volatile and can decompose at the high temperatures used in GC inlets masonaco.org. Therefore, chemical derivatization is essential to convert them into more volatile and thermally stable forms prior to GC-MS analysis creative-biolabs.commasonaco.orgrestek.comcabidigitallibrary.org. Common derivatization methods for GC-MS analysis of sugars include silylation (such as trimethylsilylation) and acetylation restek.com.
A modified GC-MS procedure utilizing trimethylsilyl-dithioacetal (TMSD) derivatization has been developed for the simultaneous determination of multiple carbohydrates, including aldoses, uronic acids, ketoses, and amino sugars nih.gov. This method simplifies GC-MS chromatograms by producing a single peak for each derivatized sugar, offering high resolution, sensitivity, and repeatability nih.gov. While traditional silylation methods can produce multiple peaks for a single sugar due to the formation of anomers, methods adding an oximation step before silylation can reduce the number of isomers to two, improving separation restek.comchromforum.org.
GC-MS analysis has been successfully applied to detect carbohydrates, including this compound, in biological samples such as bronchoalveolar lavage fluid (BALF) after derivatization nih.gov. Predicted GC-MS spectra for this compound derivatives, such as the 5 TMS derivative, are available in databases hmdb.ca.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Matrix-Assisted Laser Desorption/Ionization (MALDI), particularly coupled with time-of-flight mass spectrometry (MALDI-TOF MS), is a soft ionization technique extensively applied in carbohydrate analysis researchgate.netslu.senih.gov. MALDI-MS is capable of generating spectra rapidly and recording mass profiles researchgate.net. It is valuable because it can be used to examine both underivatized and derivatized carbohydrates nih.gov.
MALDI-TOF MS has been employed for various carbohydrate analyses, including determining the chain length distributions of polysaccharides and investigating carbohydrate derivatives slu.se. For example, MALDI-TOF MS has been used to analyze the release of galactose from oligosaccharides by beta-galactosidase nih.govresearchgate.net. While MALDI-MS has been used for carbohydrate identification, its application for quantification has been limited due to challenges such as low ion intensity and sample inhomogeneity rsc.org. Derivatization can enhance detection sensitivity in MALDI sample preparation, although it may require additional purification steps rsc.org. A novel sample preparation method, the Rapidly Freeze-Drying Droplet (RFDD) method, has been introduced to improve ion intensity and homogeneity in MALDI-MS for carbohydrate analysis, facilitating quantitative analysis rsc.orgrsc.org. Carbohydrates often appear as sodium ion adducts in MALDI spectra due to their affinity for sodium ions rsc.org.
MALDI-QUIT-TOF MS has been used to analyze the glycosylation status of compounds like Benzyl-GalNAc in cell studies, revealing the presence of substituted species involving galactose frontiersin.org.
Dynamic Multiple Reaction Monitoring (dMRM)
Dynamic Multiple Reaction Monitoring (dMRM) is a targeted mass spectrometry approach used for the sensitive and rapid quantitation of multiple analytes in complex matrices. When coupled with ultra-high performance liquid chromatography (UHPLC) and triple quadrupole mass spectrometry (QqQ-MS), UHPLC/QqQ-MS in dMRM mode is a powerful method for monosaccharide analysis nih.govucdavis.eduucdavis.edunih.govacs.orgresearchgate.net.
This technique allows for the simultaneous quantitation of a comprehensive set of monosaccharides, including galactose, often after derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) nih.govucdavis.eduresearchgate.net. The use of dMRM enables the monitoring of specific precursor-product ion transitions for each derivatized monosaccharide, providing high sensitivity and selectivity nih.govucdavis.eduescholarship.org. The sensitivity of UHPLC/QqQ-MS in dMRM mode for PMP-derivatized monosaccharides can reach femtomoles to attomoles, with linear ranges spanning several orders of magnitude nih.govucdavis.edu. This method has been successfully applied to analyze monosaccharides in biological samples like fecal matter nih.govucdavis.edu.
dMRM has also been utilized in the development of extensive glycosidic linkage libraries, where partially methylated and PMP-labeled monosaccharides are analyzed by UHPLC/dMRM MS to identify over 90 unique glycosidic linkages ucdavis.edunih.govacs.org.
Sample Preparation and Derivatization Strategies for this compound Analysis
Effective sample preparation and derivatization are crucial for the accurate analysis of this compound and other carbohydrates, particularly when using techniques like GC-MS and HPLC-based methods creative-biolabs.comrestek.comnih.gov. Derivatization is employed to enhance detection sensitivity, improve chromatographic separation, and increase the volatility or stability of carbohydrates creative-biolabs.comrestek.comnih.gov.
General sample preparation steps often involve removing larger molecules like proteins and lipids, followed by hydrolysis to break down polysaccharides or oligosaccharides into their constituent monosaccharides creative-biolabs.comresearchgate.netgoogle.com. Acid hydrolysis is a common method for this purpose creative-biolabs.comgoogle.com. The resulting monosaccharides are then subjected to derivatization.
Reductive Amination
Reductive amination is a widely used derivatization technique for carbohydrates, particularly for labeling with chromophores or fluorophores to facilitate detection by techniques like HPLC, capillary electrophoresis, and mass spectrometry nih.govgoogle.comsci-hub.senih.govresearchgate.netwipo.int. This reaction involves the coupling of the reducing end of a carbohydrate with a primary amine-containing labeling agent google.comsci-hub.se. The reaction proceeds in two steps: the formation of a Schiff base, followed by its reduction to a stable secondary amine google.com.
Traditionally, sodium cyanoborohydride (NaBH₃CN) has been used as the reducing agent in reductive amination google.comsci-hub.se. However, due to the toxicity of hydrogen cyanide produced upon hydrolysis, alternative reducing agents have been explored google.comsci-hub.senih.gov. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is an attractive alternative that has shown comparable effectiveness to NaBH₃CN in derivatizing various carbohydrates nih.govresearchgate.net. Another alternative is 2-picoline borane (B79455) (2-PB), which has been found to be effective for reductive amination of carbohydrates, including glycans from biological samples google.comsci-hub.sewipo.int. Reductive amination can enhance the signal of carbohydrates in mass spectrometric applications and produce more easily interpretable product ions compared to underivatized oligosaccharides nih.govresearchgate.net.
PMP-Derivatization
PMP-derivatization, using 1-phenyl-3-methyl-5-pyrazolone (PMP), is a widely used pre-column derivatization method for the analysis of monosaccharides, particularly with HPLC and LC-MS creative-biolabs.comnih.govucdavis.eduresearchgate.netspkx.net.cn. PMP reacts quantitatively with reducing carbohydrates under mild conditions nih.govucdavis.edu. The PMP label introduces a UV-absorbent chromophore, which is essential for sensitive detection by UV detectors as monosaccharides themselves lack strong UV absorbance creative-biolabs.comucdavis.edu.
The hydrophobic PMP molecules also facilitate the separation of derivatized monosaccharides by reversed-phase liquid chromatography using C18 columns ucdavis.edu. An improved PMP derivatization method using liquid ammonia (B1221849) as the base medium allows for direct analysis by MALDI-TOF-MS without a desalting step, increasing MS detection sensitivity researchgate.net. PMP-derivatization followed by LC-MS analysis has been successfully applied to determine the monosaccharide composition of various samples, including polysaccharides and cell membrane glycans creative-biolabs.comresearchgate.net. Optimal PMP concentrations have been determined for efficient derivatization of various monosaccharides nih.govucdavis.edu.
Spectroscopic and Structural Analysis
Spectroscopic techniques provide valuable insights into the structure and properties of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for determining the structural details and anomeric configuration of carbohydrates like this compound researchgate.netrsc.orgchemicalbook.com. NMR can distinguish between the alpha and beta anomers of galactose researchgate.net. Solid-state nuclear magnetic resonance spectroscopy has been used to study the transport and intracellular state of this compound researchgate.net.
Fourier Transform Infrared (FT-IR) spectroscopy can also provide information about the functional groups present in carbohydrates researchgate.net. FT-IR analysis has been used to detect carbohydrates, including this compound, in biological samples nih.gov. Terahertz time-domain spectroscopy and Fourier transform infrared spectroscopy have been used to investigate the spectral characteristics of crystalline beta-D-galactopyranose in the terahertz region ebi.ac.uk.
Computational studies, such as ab initio molecular dynamic (AIMD) simulations, are employed to explore the structural properties, interactions, and proton transfer dynamics of this compound, including its protonated and hydrated forms nih.gov. These studies can also be used to compute vibrational spectra, anticipating future spectroscopic investigations nih.gov.
While mass spectrometry techniques like MALDI and GC-MS primarily provide information on mass and fragmentation patterns, which can aid in identification and structural characterization, they are often complemented by spectroscopic methods for comprehensive structural analysis cabidigitallibrary.orgnih.gov. For example, mass fragmentation spectra from GC-MS can indicate carbohydrate ring structure (pyranoside vs furanoside) and the reducing nature of the saccharide cabidigitallibrary.org.
X-Ray Diffraction for Protein-Ligand Complex Structures
X-ray diffraction is a powerful technique used to determine the three-dimensional structure of molecules, including carbohydrates like this compound, especially when bound to proteins. This method provides detailed information about the precise arrangement of atoms within the crystal lattice of a protein-ligand complex, revealing the nature of the interactions between the protein and this compound.
Studies utilizing X-ray diffraction have successfully determined the crystal structures of proteins in complex with this compound or its derivatives. For instance, the structure of the glucose/galactose-binding protein from Salmonella typhimurium in complex with (2R)-glyceryl-beta-D-galactopyranoside, a physiologically relevant ligand, was solved at 1.87 Å resolution. This structure identified specific amino acid residues (Thr110, Asp154, and Gln261) crucial for binding this ligand, distinguishing it from the binding of monosaccharides like glucose and galactose nih.gov. These residues are conserved across many glucose/galactose-binding protein sequences, suggesting the prevalence of this binding mode nih.gov.
X-ray diffraction studies on protein-beta-D-galactose complexes contribute significantly to understanding ligand recognition, protein conformational changes upon binding, and the structural basis of protein function and related diseases. For example, comparisons of available structures of the glucose/galactose-binding protein bound to different ligands have provided a detailed description of the protein's conformational changes, showing a continuous path from closed (ligand-bound) to open (apo) states nih.gov.
Nuclear Magnetic Resonance (NMR) for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure, dynamics, and conformation of this compound in solution. Unlike X-ray diffraction, which typically provides a static structure in the crystalline state, NMR can reveal the dynamic behavior and preferred conformations of molecules in a more native-like environment.
NMR is particularly valuable for investigating the conformational preferences of the pyranose ring of this compound and its derivatives. Studies comparing experimental 1H NMR vicinal coupling constants with values calculated using theoretical methods, such as Density Functional Theory (DFT), have been used to determine solution-state conformations. For instance, while the pyranose ring often adopts a 4C1 chair conformation in crystals, NMR studies, sometimes combined with X-ray data, have explored other possibilities, including skew-boat conformations in constrained analogs researchgate.net.
NMR can also provide insights into the anomeric composition of galactose in solution. The mutarotation equilibrium of D-galactose in water involves various anomeric and furanose forms, with beta-pyranose being the most abundant (around 64%) mdpi.com. NMR allows for the quantification of these different forms by analyzing characteristic signals, such as the H-1 signals in 1H-NMR spectra mdpi.com.
Furthermore, NMR is employed to study the conformational changes in proteins induced by this compound binding. Techniques like 19F NMR, using fluorine-labeled proteins, can probe structural alterations in macromolecules upon ligand binding, even for proteins too large for standard multidimensional NMR. This approach has been used to demonstrate that the binding of D-galactose to the Escherichia coli D-galactose and D-glucose receptor triggers a significant global conformational change in the protein's solution structure nih.gov.
Spectrophotometric Enzymatic Assays
Spectrophotometric enzymatic assays are widely used for the detection, quantification, and study of enzymes that act upon this compound or substrates containing this compound residues, most notably beta-galactosidase. These assays rely on coupling an enzyme-catalyzed reaction involving this compound to a change in absorbance that can be measured using a spectrophotometer.
A common principle involves the use of a chromogenic substrate, such as ortho-nitrophenyl-β-galactoside (ONPG). ONPG is a colorless compound that is hydrolyzed by beta-galactosidase into galactose and ortho-nitrophenol. Ortho-nitrophenol is yellow and absorbs light strongly at 420 nm, allowing the enzyme activity to be monitored by measuring the increase in absorbance over time wikipedia.orgsigmaaldrich.com. The rate of increase in absorbance is directly proportional to the enzyme activity wikipedia.org.
Another type of spectrophotometric enzymatic assay for galactose involves enzymes like beta-galactose dehydrogenase. This enzyme catalyzes the oxidation of D-galactose, with the simultaneous reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The formation of NADH can be measured by its absorbance at 340 nm, which is stoichiometric to the amount of D-galactose present oup.comnih.govdss.go.th. This principle is applied in methods for determining galactose and lactose (B1674315) content in various food products, including milk and honey oup.comnih.govdss.go.thresearchgate.net. In such assays, lactose is first hydrolyzed by beta-galactosidase to yield glucose and galactose, and then the released galactose is quantified using the beta-galactose dehydrogenase reaction oup.comnih.govdss.go.th. The inclusion of aldose-1-epimerase can accelerate the mutarotation of alpha-D-galactose to this compound, ensuring that all galactose is available for oxidation by beta-galactose dehydrogenase oup.comnih.gov.
Spectrophotometric enzymatic assays offer a sensitive and relatively straightforward method for quantifying beta-galactosidase activity or the amount of this compound (or lactose) in a sample. They are widely used in molecular biology (e.g., in blue/white screening with X-gal, a similar chromogenic substrate, to detect beta-galactosidase activity as a reporter) wikipedia.org, biochemistry, and food analysis oup.comnih.govdss.go.thresearchgate.net.
Here is an example of data that might be presented from a spectrophotometric enzymatic assay measuring beta-galactosidase activity using ONPG:
| Time (minutes) | Absorbance (420 nm) |
| 0 | 0.050 |
| 1 | 0.125 |
| 2 | 0.200 |
| 3 | 0.275 |
| 4 | 0.350 |
| 5 | 0.425 |
Note: This is a hypothetical data table illustrating the type of data obtained from such an assay.
The rate of the reaction (change in absorbance per minute) can be calculated from this data, which is then used to determine the enzyme activity based on the extinction coefficient of ortho-nitrophenol sigmaaldrich.com.
Experimental Models in Beta D Galactose Research
D-Galactose-Induced Accelerated Aging Models
The administration of D-galactose to animals, particularly rodents, is a widely accepted method for creating accelerated aging models. This approach is based on the metabolic theory of aging and aims to mimic several aspects of the natural aging process. nih.govspandidos-publications.com Chronic exposure to excess D-galactose can lead to the accumulation of advanced glycation end products (AGEs) and induce oxidative stress, key features associated with aging. nih.govspandidos-publications.commdpi.commdpi.comresearchgate.net
Rodent Models for Neurobehavioral and Neurochemical Studies
Rodent models induced by D-galactose are commonly used to study cognitive and neurological dysfunction associated with aging. frontiersin.org These models exhibit a range of neurobehavioral and neurochemical changes that resemble natural aging in the brain. frontiersin.orgcapes.gov.brnih.govplos.org Studies in D-galactose-induced aging mice have shown progressive declines in learning and memory ability. spandidos-publications.com Neurochemical alterations observed include increased free radical production, decreased antioxidant enzyme activity, and reduced immune response. frontiersin.orgresearchgate.net D-galactose injection has been shown to induce brain aging by increasing mitochondrial dysfunction, oxidative stress, inflammation, and apoptosis, while decreasing the expression of brain-derived neurotrophic factor. mdpi.com Cognitive deficits, impaired synaptic plasticity, and reduced neurogenesis are also prominent features observed in these rodent models. mdpi.complos.org
A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices in D-galactose-induced brain aging rodent models indicated that D-galactose administration impaired cognition-related outcomes. capes.gov.brnih.govplos.org There was substantial heterogeneity between studies in the reported effects. capes.gov.brnih.govplos.org
Induction of Oxidative Stress and Cellular Senescence
D-galactose is widely used as an inducer of cellular senescence and aging-related pathophysiological processes primarily because it induces oxidative stress. nih.govspandidos-publications.com Under conditions of excess D-galactose, it can be reduced by galactose reductase to galactitol, leading to osmotic stress and mitochondrial dysfunction, which increases reactive oxygen species (ROS) generation. researchgate.netresearchgate.netnih.gov D-galactose can also be oxidized by galactose oxidase, generating hydrogen peroxide (H₂O₂), further disrupting redox homeostasis and causing oxidative stress. nih.govresearchgate.netnih.gov
The accumulation of AGEs, formed by the reaction of D-galactose with free amines in proteins, also contributes to increased ROS production via NADPH oxidase. mdpi.comresearchgate.net This oxidative stress is a causal factor in cellular senescence and aging. nih.gov D-galactose treatment has been shown to significantly suppress cell viability and induce cellular senescence in vitro, including in astrocytic cells. spandidos-publications.com Increased senescence-associated β-galactosidase activity is a marker observed in D-galactose-induced aging models. nih.govscirp.org
D-galactose treatment leads to increased oxidative markers like malondialdehyde (MDA) and decreased antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT) in various tissues. spandidos-publications.commdpi.comresearchgate.netdovepress.com Autophagic flux alterations have also been detected in D-galactose-treated cells, suggesting an additional mechanism for accelerated cell senescence. nih.gov
Here is a table summarizing typical changes in oxidative stress markers in D-galactose-induced aging models:
| Marker | Change Observed in D-Galactose Model | References |
| MDA | Increased | spandidos-publications.commdpi.comresearchgate.netdovepress.com |
| SOD | Decreased | spandidos-publications.commdpi.comresearchgate.netdovepress.com |
| GSH-Px | Decreased | spandidos-publications.commdpi.comresearchgate.netdovepress.com |
| CAT | Decreased | dovepress.comsci-hub.se |
| ROS | Increased | researchgate.netresearchgate.netnih.gov |
| AGEs | Increased | mdpi.comresearchgate.netnih.gov |
| Total Antioxidant Capacity | Decreased | mdpi.comdovepress.comsci-hub.se |
Organ-Specific Effects in Research Models (e.g., Brain, Heart, Liver, Kidneys)
D-galactose treatment manifests aging phenotypes in multiple tissues and organs, including the brain, heart, liver, kidneys, lungs, reproductive system, and gastrointestinal system. mdpi.comsci-hub.se
In the brain , D-galactose induces aging by increasing mitochondrial dysfunction, oxidative stress, inflammation, apoptosis, and decreasing brain-derived neurotrophic factor expression, leading to cognitive deficits. mdpi.comsci-hub.se Histopathological changes and reduced organ indices have been observed in the brains of D-galactose-treated mice. scirp.orgdovepress.com
In the heart , D-galactose treatment can lead to cardiac fibrosis, accumulated collagen, disordered fibroblasts, and increased apoptosis markers. mdpi.com It also increases whole heart weight and left ventricle weight. mdpi.com Oxidative stress in heart tissue is evidenced by increased MDA and decreased antioxidant enzymes. mdpi.comdovepress.comsci-hub.se D-galactose can also cause sinoatrial node dysfunction, with oxidative stress playing a key role. aging-us.com
The liver is a primary site for D-galactose metabolism, and excess levels significantly affect this organ. mdpi.comsci-hub.se High levels can lead to galactitol accumulation, causing osmotic stress and ROS accumulation through the p38 MAPK/NRF2/HO-1 pathway. mdpi.com D-galactose induces oxidative stress in the liver, characterized by increased oxidative markers and decreased antioxidant capacity. dovepress.comsci-hub.seresearchgate.net Liver injury manifested by the degradation of cells and nuclei has been observed histopathologically. dovepress.com
In the kidneys , D-galactose treatment induces oxidative stress by elevating renal AGEs, MDA, and ROS levels while diminishing antioxidant enzyme levels. dovepress.comsci-hub.se Histopathological results show damage to kidney tissues in D-galactose-induced aging rats. dovepress.com
Other organs like the lungs and spleen also show aging characteristics following D-galactose treatment, including increased oxidative stress markers and histopathological changes. mdpi.comdovepress.comsci-hub.se Organ indices of the spleen and liver have been shown to decrease in D-galactose-induced aging mice. scirp.orgdovepress.com
Here is a table summarizing organ-specific effects observed in D-galactose-induced aging models:
| Organ | Observed Effects | References |
| Brain | Cognitive deficits, oxidative stress, inflammation, apoptosis, mitochondrial dysfunction, reduced neurogenesis, decreased organ index, histopathological changes. | mdpi.commdpi.comfrontiersin.orgcapes.gov.brnih.govplos.orgscirp.orgdovepress.comsci-hub.se |
| Heart | Cardiac fibrosis, increased collagen, disordered fibroblasts, increased apoptosis, increased heart/left ventricle weight, oxidative stress, sinoatrial node dysfunction, decreased organ index, histopathological changes. | mdpi.comdovepress.comsci-hub.seaging-us.comresearchgate.net |
| Liver | Oxidative stress, galactitol accumulation, osmotic stress, ROS accumulation, decreased antioxidant capacity, decreased organ index, histopathological changes. | mdpi.comdovepress.comsci-hub.seresearchgate.net |
| Kidneys | Oxidative stress, elevated AGEs, increased MDA, decreased antioxidant enzymes, histopathological changes. | dovepress.comsci-hub.se |
| Lungs | Oxidative stress, increased alveolar size, reduced elastic recoil, fibrosis, chronic inflammation, histopathological changes. | mdpi.comsci-hub.se |
| Spleen | Immune organ atrophy, decreased organ index, histopathological changes. | scirp.orgdovepress.com |
Microbial Models for Galactose Metabolism Studies
Microorganisms serve as valuable models for understanding the intricate pathways and regulatory networks involved in galactose metabolism. Studies in bacteria like Escherichia coli and Yersinia pestis have provided significant insights into how these organisms utilize galactose and the evolutionary adaptations of their metabolic networks.
Escherichia coli Galactose Utilization Network
Escherichia coli utilizes D-galactose primarily through the Leloir pathway, a highly conserved metabolic route. nih.govresearchgate.netnih.govnih.govnih.gov This pathway involves a series of enzymatic steps catalyzed by GalK (galactokinase), GalT (galactose 1-phosphate uridylyltransferase), and GalE (UDP-galactose-4-epimerase). nih.govresearchgate.netnih.govnih.gov These enzymes convert D-galactose into glucose-1-phosphate, which can then enter glycolysis. nih.govnih.gov
The gal regulon in E. coli contains the genes encoding these metabolic enzymes and is controlled by a complex regulatory network involving Gal repressor (GalR) and Gal isorepressor (GalS). nih.govresearchgate.netnih.govnih.gov These regulators bind to specific DNA sites, and their DNA binding is inhibited in the presence of D-galactose, allowing for the transcription of the gal genes. nih.gov The galactose utilization network is also influenced by the availability of glucose, the preferred carbon source, which represses the gal network. plos.org
Bioinformatic analysis of the Enterobacteriaceae family, including E. coli, reveals variations in the components of the galactose network, suggesting adaptation to different environments. nih.govresearchgate.netnih.gov Studies have also investigated the impact of inactivating galactose metabolism pathways in E. coli mutants, showing disturbed levels of metabolic intermediates. plos.org E. coli can utilize galactose in mixed-substrate environments, typically after the depletion of preferred sugars like glucose. pnas.org
Yersinia pestis Galactose Network and Pseudogene Analysis
Yersinia pestis, the causative agent of plague, also possesses a galactose utilization network, but with notable differences compared to E. coli. nih.govresearchgate.netnih.gov Bioinformatic analysis has shown that while many Enterobacteriaceae species have reduced galactose network components, Y. pestis is unique in having its galactose mutarotase (B13386317) (galM) gene inactivated by a single-base-pair deletion, converting it into a pseudogene. nih.govresearchgate.netnih.govnii.ac.jp
The inactivation of galM in Y. pestis has significant functional consequences. Galactose mutarotase is responsible for the interconversion of alpha-D-galactose and beta-D-galactose. nih.govnih.gov In E. coli, both anomers can be utilized after interconversion by GalM. However, in Y. pestis, the lack of functional GalM suggests that the two anomers are used for different purposes. nih.govresearchgate.netnih.govnii.ac.jp Specifically, alpha-D-galactose can be used as a carbon source, while this compound appears to be primarily used for the induction of UDP-galactose synthesis, a compound essential for biosynthetic glycosylation reactions. nih.govresearchgate.netnih.govnii.ac.jp
Research has demonstrated that the activity of the galM pseudogene in Y. pestis can be restored by different single-base-pair insertions, suggesting that its retention as a pseudogene rather than being deleted might be beneficial for potential reactivation in certain environments. nih.govresearchgate.netnih.govnii.ac.jp The evolution of Y. pestis into a vector-transmitted systemic pathogen involved the conversion of many genes to pseudogenes, and the galM pseudogene's presence may relate to maintaining meiotrophism or be part of an ongoing elimination process. nih.govresearchgate.netnih.gov Studies comparing biofilm formation in different Yersinia pestis subspecies also touch upon metabolic differences, including the use of D-galactose in culture media for pigmentation analysis. oup.com
Candida albicans and Cell Wall Integrity
Candida albicans, a major opportunistic human fungal pathogen, possesses a dynamic cell wall that is essential for its survival, morphogenesis, and interaction with the host immune system. This cell wall is primarily composed of β-glucans, chitin, and mannoproteins frontiersin.org. C. albicans exhibits metabolic flexibility, capable of utilizing various carbon sources, including galactose, for energy and cell wall synthesis mdpi.com.
Galactose metabolism is linked to cell wall remodeling in C. albicans. Studies have shown that the use of carbon sources other than glucose can lead to differences in cell wall architecture mdpi.com. For instance, growth on lactate (B86563) resulted in cell wall restructuring and altered resistance to stress and antifungal drugs mdpi.com.
A key enzyme in galactose metabolism is UDP-galactose-4-epimerase (GAL10), which catalyzes the reversible conversion of UDP-galactose to UDP-glucose nih.govcapes.gov.br. In C. albicans, the homolog of this enzyme, CaGAL10, has been shown to affect cell wall organization, even when galactose is not the primary carbon source nih.gov. Absence of functional CaGAL10 in C. albicans leads to defects in cell wall integrity, increased susceptibility to oxidative stress, altered biofilm formation, and excessive filamentation, resulting in irregular colony morphology nih.govfrontiersin.org. This suggests that CaGAL10 is crucial not only for galactose metabolism but also for maintaining normal hyphal morphogenesis and cell wall integrity nih.gov.
Another protein implicated in cell wall processes and influenced by galactose is Gca1p, a putative glucoamylase found in the cell wall of C. albicans. Its transcription is enhanced in the presence of galactose and sucrose (B13894) oup.com. While disruption of the GCA1 gene did not significantly affect cell viability or general cell wall integrity under standard conditions, it did lead to a decrease in glycosidase activity oup.com.
Furthermore, research into β-1,6-glucan synthesis, a key component of the C. albicans cell wall, has identified genes like CaKRE9 as essential. Homozygous null disruptants of CaKRE9 show poor growth on galactose and fail to form hyphae, highlighting the interplay between carbon source utilization, cell wall synthesis, and morphogenesis pnas.org.
The cell wall of C. albicans is a primary interface for host-pathogen interaction, and its dynamic remodeling in response to environmental cues and host immune factors is critical for immune evasion and protection frontiersin.orgmdpi.com. Components like β-glucan are major pathogen-associated molecular patterns (PAMPs) that activate host antifungal responses frontiersin.orgmdpi.com. Alterations in cell wall composition, potentially influenced by metabolic pathways including those involving galactose, can impact virulence plos.org.
Research has also explored the transcriptional regulation of galactose metabolism genes in C. albicans. Unlike in Saccharomyces cerevisiae, where GAL genes are regulated by Gal4p and a specific upstream activating sequence, C. albicans employs a different regulatory circuit for its GAL genes, including GAL1, GAL7, and GAL10, which are strongly induced by galactose nih.gov.
| Gene/Protein | Role in C. albicans | Impact of Mutation/Disruption | Relevant Carbon Source | Citation |
| CaGAL10 (UDP-galactose-4-epimerase) | Galactose metabolism, Cell wall organization, Hyphal morphogenesis, Oxidative stress response, Biofilm formation | Defects in cell wall integrity, Increased oxidative stress susceptibility, Altered biofilm formation, Excessive filamentation, Irregular colony morphology | Essential for galactose utilization; defects observed even in absence of galactose | nih.govfrontiersin.org |
| Gca1p (putative glucoamylase) | Carbohydrate metabolism, Cell wall component | Decreased glycosidase activity; no significant effect on general cell wall integrity or viability observed in tested conditions | Transcription enhanced by galactose and sucrose | oup.com |
| CaKRE9 | β-1,6-glucan synthesis (cell wall) | Poor growth on galactose, failure to form hyphae | Growth on galactose | pnas.org |
Plant Models for Galactose Metabolism and Glycosylation
Galactose is a significant component of plant cell walls, particularly in polysaccharides like pectin, xyloglucan (B1166014), galactoglucomannan, and arabinogalactan (B145846) proteins oup.combiorxiv.org. Plant cell walls are dynamic structures that undergo changes during growth, development, and in response to environmental factors and stress oup.combiorxiv.org.
In Arabidopsis thaliana, galactose is a major monosaccharide component of cell wall polysaccharides, alongside glucose, xylose, rhamnose, arabinose, mannose, and fucose oup.com. During conditions such as prolonged darkness, sugar starvation, or leaf senescence, cell wall sugars, including galactose, can be remobilized through the activity of glycosyl hydrolases like β-galactosidase oup.com. These liberated sugars can then be re-imported into the cell for further metabolism oup.com.
The metabolism of galactose in plants involves pathways such as the Leloir pathway, which interconverts UDP-galactose and UDP-glucose, a reaction catalyzed by UDP-glucose 4-epimerases (UGEs) capes.gov.brbiorxiv.org. In Arabidopsis, a family of five UGEs exists, with different members showing co-regulation with carbohydrate catabolism or biosynthesis biorxiv.org. UDP-rhamnose/UDP-galactose transporters (URGTs) are involved in translocating substrates for galactan biosynthesis into the Golgi lumen, where glycosyltransferases utilize nucleotide sugars to assemble cell wall polysaccharides biorxiv.org.
Galactose salvage pathways also exist, initiated by the phosphorylation of galactose by galactokinase (GALK) biorxiv.org. This allows for the utilization of galactose released from cell wall degradation biorxiv.org.
Research in Arabidopsis has demonstrated the dynamic nature of cell wall galactose. Time-course analysis during dark-induced starvation showed that a significant portion of cell wall galactose can be reversibly released biorxiv.org. Enzymes like BETA-GALACTOSIDASE (BGAL) 1 and BGAL4 contribute to this release biorxiv.org. Simultaneously, the expression of GALACTAN SYNTHASE1 (GALS1), involved in galactan synthesis, is reduced, attenuating the production of new galactan chains biorxiv.org.
Studies involving Arabidopsis mutants with altered UDP-glucose epimerase activity have provided insights into galactose metabolism and its impact on cell wall composition. Plants with low UDP-glucose epimerase activity grown on galactose showed an increase in cell wall galactose content capes.gov.br.
Galactose metabolism in plants is also linked to defense responses. Pectic galactan in the cell wall can serve as a sugar resource during starvation, but its release can compromise penetration resistance against fungal pathogens, indicating a trade-off between sugar supply for metabolism and preformed defense biorxiv.org. Galactose metabolism has been suggested to induce cell wall formation and cell death in Arabidopsis and is involved in signaling pathways that activate immune responses researchgate.net.
Glycosylation, the process of adding carbohydrate moieties to proteins and lipids, is a crucial modification in plants, impacting development and stress responses mdpi.com. Galactose is a component of various glycoconjugates, including N- and O-linked glycans on glycoproteins mdpi.comfrontiersin.org. Plant N-glycans can contain unique motifs like β1,2-xylose, core α1,3-fucose, and the Lewis a-epitope, which includes β1,3-galactose frontiersin.org. These glycosylation patterns are distinct from those in mammals frontiersin.org.
Research on glycosyltransferases in plants highlights their role in assembling complex glycan structures using nucleotide sugars like UDP-galactose biorxiv.orgresearchgate.net. For example, Arabidopsis thaliana α1,2-l-fucosyltransferase (AtFUT1) can catalyze the transfer of L-galactose to xyloglucan oligosaccharides, although with lower efficiency than L-fucose transfer nih.gov. Engineering of glycosylation pathways in plants, including the incorporation of β1,4-galactose into N-glycans, is an area of research for producing recombinant proteins with modified glycosylation patterns frontiersin.org.
| Plant Model | Relevant Process | Key Findings Related to Galactose | Citation |
| Arabidopsis thaliana | Cell Wall Composition and Remobilization | Galactose is a major component of cell wall polysaccharides; released during starvation by β-galactosidases; remobilized for metabolism. | oup.combiorxiv.org |
| Arabidopsis thaliana | Galactose Metabolism (Leloir Pathway) | UDP-glucose 4-epimerases interconvert UDP-galactose and UDP-glucose; UGEs and URGTs involved in galactan synthesis; Galactose salvage pathway exists. | capes.gov.brbiorxiv.org |
| Arabidopsis thaliana | Cell Wall Integrity and Defense | Pectic galactan release during starvation can impair resistance to fungal pathogens; Galactose metabolism linked to cell wall formation and immune signaling. | biorxiv.orgresearchgate.net |
| Arabidopsis thaliana | Glycosylation | Galactose is a component of plant N- and O-glycans; Glycosyltransferases utilize UDP-galactose for glycan synthesis; AtFUT1 can transfer L-galactose to xyloglucan. | mdpi.comfrontiersin.orgnih.gov |
Emerging Research Frontiers in Beta D Galactose Biology
Role in Cellular Homeostasis Beyond Primary Metabolism
While the Leloir pathway represents the primary route for beta-D-galactose metabolism, converting it into a precursor for glucose metabolism, emerging research highlights its broader contributions to cellular homeostasis. D-galactose is being investigated for its potential protective effects against oxidative stress, suggesting a possible compensatory mechanism in cellular defense. researchgate.net Studies utilizing D-galactose in animal models to mimic aging phenotypes have become a tool in antiaging research, indicating a potential link between galactose and the process of cellular senescence. nih.gov, semanticscholar.org Furthermore, this compound is a critical structural component in complex molecules such as glycoproteins and glycolipids. Its involvement in the galactosylation of ceramides, essential for myelin sheath synthesis, and in the synthesis of heparin/heparan sulfates underscores its importance in various physiological processes and its structural role in macromolecules. nih.gov, semanticscholar.org, researchgate.net
Interplay with Other Carbohydrate Metabolic Pathways
The metabolic fate of this compound is closely intertwined with other carbohydrate pathways. The predominant pathway is the Leloir pathway, a series of enzymatic reactions that convert this compound to UDP-glucose. This pathway involves the sequential action of galactose mutarotase (B13386317) (GALM), galactokinase (GALK), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). researchgate.net, eyewiki.org, slu.se, asm.org The resulting glucose-1-phosphate can then enter pathways like glycolysis and glycogen (B147801) synthesis. numberanalytics.com In conditions where the Leloir pathway is compromised, such as in GALT deficiency, alternative metabolic routes become more prominent, including the reduction of galactose to galactitol catalyzed by aldose reductase and the oxidation of galactose to galactonate. researchgate.net The efficient utilization of galactose often necessitates the coordinated action of enzymes from different metabolic pathways, encompassing the Leloir pathway and other alternative routes. researchgate.net The UDP-hexoses produced within the Leloir pathway are crucial participants in glycosylation reactions. researchgate.net
The key enzymes involved in the Leloir pathway are summarized in the table below:
| Enzyme | Function |
| Galactose mutarotase (GALM) | Catalyzes the interconversion of α- and β-anomers of D-galactose. |
| Galactokinase (GALK) | Phosphorylates α-D-galactose to form galactose-1-phosphate (Gal-1-P). |
| Galactose-1-phosphate uridyltransferase (GALT) | Transfers a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate. |
| UDP-galactose 4'-epimerase (GALE) | Catalyzes the reversible epimerization between UDP-galactose and UDP-glucose. |
Biotechnological Applications in Academic Research Contexts
This compound and its associated enzymes, particularly beta-galactosidases, are valuable assets in academic biotechnological research, finding applications in various domains.
Use of Beta-Galactosidases in Glycosylation Engineering
Beta-galactosidases (EC 3.2.1.23) are a class of exoglycosidases that cleave terminal beta-linked galactose residues from glycoconjugates. mdpi.com, wikipedia.org These enzymes are significant in glycosylation engineering due to their dual catalytic capabilities: hydrolysis and transgalactosylation. researchgate.net, mdpi.com The transgalactosylation activity allows beta-galactosidases to transfer a galactosyl moiety to an acceptor molecule other than water, facilitating the synthesis of novel galactose-containing compounds, including galactooligosaccharides (GOS). tandfonline.com, researchgate.net, researchgate.net, nih.gov Academic research is actively exploring and engineering beta-galactosidases from diverse sources, such as those discovered through metagenomic approaches, to synthesize a wide array of glycosylated derivatives with potential applications in the food and pharmaceutical sectors. nih.gov Protein engineering strategies are employed to enhance the catalytic efficiency, transglycosylation yield, and substrate range of beta-galactosidases. tandfonline.com, researchgate.net, nih.gov Furthermore, specific beta-galactosidases are utilized as tools for the controlled removal or trimming of galactose residues on N- and O-glycosylated proteins, which is essential for detailed glycan analysis and for modifying the glycosylation profiles of therapeutic proteins. genovis.com, neb.com
Substrate for Enzyme Characterization and Assay Development
This compound and its derivatives serve as essential substrates for the characterization of enzyme activity and the development of enzyme assays, particularly for beta-galactosidases. Chromogenic substrates like ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) are widely used in colorimetric and spectrophotometric assays to qualitatively and quantitatively assess beta-galactosidase activity. wikipedia.org, wikipedia.org, mdpi.com, researchgate.net, acs.org The hydrolysis of ONPG by beta-galactosidase releases ortho-nitrophenol, a yellow compound whose absorbance can be measured spectrophotometrically, allowing for the determination of enzyme kinetics, optimal reaction parameters (such as pH and temperature), and the effects of various compounds on enzyme activity. wikipedia.org, researchgate.net, acs.org this compound itself is also employed as a substrate in enzyme characterization studies, sometimes in conjunction with other monosaccharides when investigating enzymes involved in the breakdown of disaccharides like lactose (B1674315). acs.org
Development of Biocompatible Materials for Tissue Engineering Research
Galactose-containing polysaccharides and modified materials incorporating galactose are being investigated for their potential as biocompatible materials in tissue engineering research. Polysaccharides rich in beta(1->3)-linked D-galactose units, such as arabinogalactan (B145846) derived from larch, are promising candidates for the fabrication of tissue engineering scaffolds due to their favorable properties, including water solubility, biocompatibility, biodegradability, and ease of chemical modification in aqueous environments. royalsocietypublishing.org Carrageenan polysaccharides, characterized by alternating galactose units, can form hydrogels at ambient temperatures and are being explored for their utility in tissue engineering applications. royalsocietypublishing.org, frontiersin.org Gum arabic, which contains beta(1->3) and beta(1->6)-linked D-galactose units, also possesses properties that make it suitable for use in biomaterials. royalsocietypublishing.org Additionally, research has demonstrated that the surface modification of materials like polycaprolactone (B3415563) nanofibers with galactose can enhance their hydrophilicity and improve cell adhesion, highlighting their potential in specific tissue engineering contexts such as uterine tissue regeneration. acs.org Natural polysaccharide-based materials like gum tragacanth are also being explored for the creation of three-dimensional scaffolds for tissue engineering. semanticscholar.org
Q & A
Q. What are the key metabolic pathways involving beta-D-galactose in eukaryotic systems, and how can they be experimentally validated?
this compound is metabolized via the Leloir pathway, which involves sequential enzymatic conversions: (1) isomerization by galactose mutarotase (GALM) to alpha-D-galactose, (2) phosphorylation by galactokinase (GALK1), (3) uridylyl transfer by GALT, and (4) epimerization by GALE to produce glucose-1-phosphate. Methodological validation includes:
- Enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation in coupled reactions).
- Isotope tracing with -labeled galactose to track metabolic flux .
Q. Which analytical methods are most reliable for quantifying this compound in biological samples?
- Enzyme-coupled assays : this compound can be quantified via beta-galactosidase cleavage followed by colorimetric detection of liberated galactose (e.g., Lactose Assay Kit, which couples galactose to a chromogenic product) .
- Chromatography : HPLC with refractive index detection or derivatization (e.g., using pentaacetate derivatives) for enhanced sensitivity .
Q. How is the structural conformation of this compound determined in polysaccharides or glycoconjugates?
Q. What role does galactose mutarotase (GALM) play in this compound metabolism?
GALM catalyzes the interconversion of this compound and alpha-D-galactose, maintaining equilibrium for downstream metabolic steps. Experimental approaches include:
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound as a ligand for ricin inhibition?
- Protocol : Use software like AutoDock Vina to simulate binding between this compound and ricin's active site (e.g., RIC_END).
- Key metrics : Binding energy (ΔG ≤ -5 kcal/mol suggests viability), hydrogen bonding patterns, and comparison with known inhibitors (e.g., baicalin). This compound showed moderate binding (ΔG = -6.2 kcal/mol) but lower efficacy than baicalin derivatives .
Q. How can contradictory data on this compound’s inhibitory efficacy in ricin studies be resolved?
- Comparative analysis : Evaluate binding constants (e.g., this compound K = 12 µM vs. baicalin K = 0.8 µM) and intermolecular energy profiles.
- Structural insights : Analyze docking conformations (Figures 14–16) to identify suboptimal binding geometries .
Q. What synthetic strategies optimize this compound derivatives for enhanced stability or bioactivity?
- Acetylation : this compound pentaacetate improves membrane permeability.
- Glycosylation : Enzymatic synthesis of disaccharides (e.g., lactose) using beta-galactosidase.
- Quality control : NMR and HPLC validate purity (>98%) .
Q. How can metabolic flux analysis elucidate this compound utilization in disease models?
- Isotope labeling : Track -galactose incorporation into glycolysis/TCA intermediates via LC-MS.
- Knockdown studies : Silencing GALM or GALT to assess pathway bottlenecks .
Q. What genetic polymorphisms affect this compound metabolism, and how are they studied?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
